Zafirlukast-13C,d6

Catalog No.
S12875934
CAS No.
M.F
C31H33N3O6S
M. Wt
582.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zafirlukast-13C,d6

Product Name

Zafirlukast-13C,d6

IUPAC Name

cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3+1D3

InChI Key

YEEZWCHGZNKEEK-FRNAQRDRSA-N

SMILES

Array

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)O[13C]([2H])([2H])[2H]

Zafirlukast-13C d6 stable isotope labeled compound

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below consolidates the key quantitative data for Zafirlukast-13C d6 and its closely related analogs from the search results.

Property Zafirlukast-13C d6 Zafirlukast-d7 Unlabeled Zafirlukast
Molecular Formula C₃₀¹³CH₂₇D₆N₃O₆S [1] [2] C₃₁H₂₆D₇N₃O₆S [3] [2] [4] C₃₁H₃₃N₃O₆S [2] [5]
Molecular Weight 582.70 g/mol [1], 582.71 g/mol [2] 582.72 g/mol [3] [4], 582.73 g/mol [2] 575.68 g/mol [5], 575.69 g/mol [2]
CAS Number Information missing in search results 1217174-18-9 [3] [2] [4] 107753-78-6 [2] [5] [4]
Catalog Numbers AR-Z01006 [6], Z-127 [2] AR-Z01001 [6], DVE001776 [3], PA STI 087570 [4] AR-Z01000 (from Pharmaffiliates, implied) [4]
Primary Application Internal Standard for LC-MS/MS [1] Internal Standard for LC-MS/MS [3] Active Pharmaceutical Ingredient [5]

Experimental Protocol Overview

While the search results do not contain a specific step-by-step experimental protocol for using Zafirlukast-13C d6, they outline the critical principles and applications that guide its use in research.

  • Core Analytical Application: Zafirlukast-13C d6 is primarily used as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of the parent drug, Zafirlukast, in biological samples [3] [1]. The fundamental workflow involves:
    • Sample Preparation: Adding a known, precise amount of the isotopically labeled internal standard (Zafirlukast-13C d6) to the biological sample (e.g., plasma, serum) at the beginning of the extraction process.
    • Co-elution: The labeled standard and the native drug have nearly identical chemical properties, causing them to co-elute during the liquid chromatography (LC) separation step.
    • Mass Differentiation: The mass spectrometer (MS) easily differentiates the two based on their mass difference. The consistent ratio of the native drug's signal to the internal standard's signal across samples allows for highly accurate quantification, correcting for variations in sample extraction and instrument analysis [7].
  • Use in Metabolic and Pathway Studies: Stable isotope-labeled compounds like Zafirlukast-13C d6 are pivotal in metabolomics and flux analysis. They help researchers track how drugs are metabolized and understand the dynamics of biochemical pathways by tracing the incorporation of heavy atoms into metabolic products [7].
  • Recent Research Context: A recent study investigated the anti-tumor mechanisms of unlabeled Zafirlukast. The research demonstrated that Zafirlukast can suppress tumor growth in mice by modulating key oncogenic signaling pathways, including Jagged-1/Notch-1/Hes-1 and Wnt-4/β-catenin, and by reducing pro-inflammatory cytokines and angiogenic factors [8]. This highlights the potential therapeutic areas where the labeled compound could be used to study Zafirlukast's pharmacokinetics and metabolism.

The following diagram illustrates the core experimental workflow for using a stable isotope-labeled internal standard in quantitative bioanalysis.

Sample Biological Sample IS Add Internal Standard (Zafirlukast-13C d6) Sample->IS Prep Sample Preparation & Extraction IS->Prep LC Liquid Chromatography (Co-elution) Prep->LC MS Mass Spectrometry (Mass Separation & Detection) LC->MS Quant Data Analysis & Quantification MS->Quant

Experimental workflow for LC-MS bioanalysis using a stable isotope-labeled internal standard.

Key Signaling Pathways of Zafirlukast

Understanding the biological pathways that Zafirlukast modulates is crucial for contextualizing research. A 2025 study elucidated its anti-tumor mechanisms by targeting specific signaling pathways [8].

cluster_notch Jagged-1/Notch-1 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Downstream Effects Zaf Zafirlukast Treatment JAG1 Jagged-1 Zaf->JAG1 Downregulation NOTCH1 Notch-1 Zaf->NOTCH1 Downregulation WNT4 Wnt-4 Zaf->WNT4 Downregulation JAG1->NOTCH1 HES1 Hes-1 (Promotes Cell Proliferation) NOTCH1->HES1 Prolif ↓ Proliferation (PCNA, Cyclin D1) HES1->Prolif GSK3B GSK3β WNT4->GSK3B CTNNB1 β-catenin (Drives Tumor Growth) GSK3B->CTNNB1 Inhibition CTNNB1->Prolif Cytokines ↓ Pro-inflammatory Cytokines (NF-κB, IL-6, TNF-α) Angiogenesis ↓ Angiogenesis (VEGF, MMP-2, MMP-9) Prolif->Cytokines Prolif->Angiogenesis Apoptosis ↑ Apoptosis (Tp53, Bax, Caspase-3) Prolif->Apoptosis

Mechanism of Zafirlukast in targeting oncogenic signaling pathways, based on preclinical research.

Research Applications & Significance

The use of Zafirlukast-13C d6 is critical in pharmaceutical and clinical research for several reasons:

  • Ensuring Data Accuracy: It corrects for matrix effects and procedural losses, which is a requirement for generating reliable data in drug development and regulatory submissions [6] [7].
  • Facilitating Advanced Studies: It enables sophisticated research into the drug's pharmacokinetics, metabolic profile, and biodistribution [3] [1].
  • Supporting Therapeutic Discovery: The recent findings on Zafirlukast's anti-tumor properties [8] underscore the importance of having reliable analytical tools like Zafirlukast-13C d6 to support future investigations into its new therapeutic applications.

References

A Strategy for Synthesizing Zafirlukast-13C d6

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of a stable isotope-labeled compound like Zafirlukast-13C d6 typically involves adapting the pathway of the non-labeled drug by introducing the isotopic labels (Carbon-13 and Deuterium) at specific, strategic points in the synthesis. The most efficient approach is to use commercially available 13C and deuterium-labeled starting materials or reagents in the final steps of the synthesis [1] [2].

The core structure of Zafirlukast is built around a substituted indole. A modern and efficient synthesis of this key indole intermediate, published in 2018, uses a transition-metal-free oxidative cyclization as a key step [3]. The structure of Zafirlukast-13C d6 indicates that the labels are likely located on the methoxy group (-O13CD3) of the left-hand benzoyl moiety and on the N-methyl group (-N(CD3)) of the central indole [1] [2]. Therefore, the synthesis would involve using sodium methoxide-13C d3 and N-methyl-d3-aniline as labeled building blocks.

The diagram below outlines this conceptual retrosynthetic analysis and the forward synthesis strategy.

G cluster_key_disconnection Key Disconnection: Amide Coupling cluster_indole_synthesis Indole Core Construction cluster_labeled_building_blocks Labeled Building Blocks Zafirlukast_13C_d6 Target: Zafirlukast-13C d6 Pre_Indole Indole Acid Intermediate Pre_Indole->Zafirlukast_13C_d6 Sulfonamide Sulfonamide (Non-labeled) Sulfonamide->Zafirlukast_13C_d6 Aroylindole Labeled 3-Aroylindole (Via Oxidative Cyclization) Aroylindole->Pre_Indole Hydrogenation Methoxy_Label Sodium Methoxide-13C d3 (Source of -O13CD3) Alkynyl_Aniline Substituted Alkynyl Aniline (Contains labels) Methoxy_Label->Alkynyl_Aniline Methyl_Label N-Methyl-d3-Aniline (Source of -N(CD3)) Methyl_Label->Alkynyl_Aniline Alkynyl_Aniline->Aroylindole

Diagram illustrating the retrosynthetic strategy and key steps for building the Zafirlukast-13C d6 molecule from labeled precursors. (Diagram generated based on synthesis strategy from [3] and label placement from [1] [2])

Detailed Experimental Protocol

The following table outlines the key steps of the synthesis, adapted from the published route for non-labeled Zafirlukast [3].

Step Description Key Reaction Conditions Purpose & Notes
1 Synthesis of Labeled Alkynyl Aniline Sonogashira coupling, desilylation, second Sonogashira coupling; Palladium catalyst, K₂CO₃ [3]. One-pot, three-step process to construct the biaryl alkyne 5f using the labeled aniline building block.
2 Oxidative Cyclization to Form Labeled 3-Aroylindole (6f) Na₂S₂O₈ (3.0 equiv), DMSO, 80°C, 4-5 hours, N₂ atmosphere [3]. Key step: Transition-metal-free sp³ C–H activation to form the indole core. Yield: 88%.
3 Hydrogenation to Indole Acid (8) Pd/C, H₂ gas, acidic workup [3]. Reduces the aroyl ketone to a methylene group. Yield: 76%.
4 Amide Coupling with Sulfonamide (to 9) Sulfonamide 11, ZnCl₂ catalyst [3]. Forms the sulfonamide linkage. Yield: 92%.
5 Nitro Group Reduction Ra-Ni, H₂ atmosphere, EtOAc [3]. Reduces the -NO₂ group to -NH₂. Yield: ~99%.
6 Carbamate Formation (to Zafirlukast-13C d6) Cyclopentyl chloroformate 12, N-methylmorpholine [3]. Final step to form the carbamate. Yield: 89%.

Optimization and Characterization Data

The oxidative cyclization step is critical. The table below shows the optimization data for this reaction, which is directly applicable to the synthesis of the labeled intermediate [3].

Entry Na₂S₂O₈ (equiv) Time (h) Yield of 6a (%)
7 2.0 4 63
8 2.5 4 68
9 (Optimal) 3.0 5 75
10 4.0 4 48

Overall Yield & Efficiency: This 6-step process achieves the target molecule in an overall yield of 28% with a total turnaround time of approximately 28 hours [3].

Characterization: The final product, Zafirlukast-13C d6, should be characterized to confirm its structure and isotopic purity. The key techniques are:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and location of labels.
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight of 582.70 g/mol [1] and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis.

Research and Application Context

  • Primary Use: Zafirlukast-13C d6 is intended For research use only and is not for human consumption [1]. Its primary application is as an internal standard in quantitative bioanalysis using techniques like LC-MS, where it helps to correct for variability in sample preparation and instrument analysis [1].
  • Pharmacological Background: The parent drug, Zafirlukast, is a potent, orally active leukotriene D4 (LTD4) receptor antagonist used for the chronic treatment of asthma [4] [5] [6]. It works by blocking the action of inflammatory molecules called cysteinyl leukotrienes [7].

References

Identified Isotopically Labeled Zafirlukast

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that Zafirlukast-13C-d6 is commercially available as a pharmaceutical reference standard. The key identifying information is summarized in the table below [1].

Property Description
Catalog Number AR-Z01006 [1]
Chemical Formula Information not provided in search results
Molecular Weight 582.71 g/mol [1]
CAS Number 107753-78-6 (for the non-labelled parent compound) [1]
Supplier Axios Research [1]

This standard is intended for use in pharmaceutical research and development, including applications in quality control, method validation, and stability studies [1].

Analytical Techniques for Isotopic Analysis

Although the search results lack specific methodologies for Zafirlukast-13C-d6, general technical principles for analyzing carbon-13 labeled compounds are established. The workflow for characterization typically involves separation by Liquid Chromatography (LC) coupled with detection by Mass Spectrometry (MS). The following diagram outlines the core logical workflow for such an analysis.

SamplePrep Sample Preparation LCSeparation LC Separation SamplePrep->LCSeparation MSDetection MS Detection LCSeparation->MSDetection DataAnalysis Data Analysis & Purity Report MSDetection->DataAnalysis

Workflow for isotopic purity analysis via LC-MS.

The key stages of this workflow are [2]:

  • Sample Preparation: Dissolving the standard reference material in a suitable solvent.
  • LC Separation: Isolating the compound of interest from potential impurities using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mixture of acetonitrile and water is a typical starting point for method development for zafirlukast [3].
  • MS Detection: Using mass spectrometry to confirm the identity of the labeled compound and measure isotopic enrichment. Techniques can include:
    • Molecular MS: Using high-resolution instruments like Time-of-Flight (TOF) or quadrupole analyzers to confirm the mass shift caused by the 13C-d6 label and identify related impurities [2].
    • Isotope Ratio MS (IRMS): A technique coupled with LC (LC-IRMS) for high-precision measurement of 13C/12C isotopic ratios, though it is more complex [2].
  • Data Analysis: Calculating isotopic purity based on the mass spectrometric data.

References

Comprehensive Application Notes and Protocols for Zafirlukast-13C d6 LC-MS Internal Standard in Bioanalytical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zafirlukast and Its Bioanalytical Significance

Zafirlukast is a potent, selective, and competitively active leukotriene receptor antagonist that specifically targets the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors. As a therapeutic agent primarily used for asthma prophylaxis and management, zafirlukast operates by inhibiting the bronchoconstriction and pulmonary vascular edema associated with acute asthma attacks. The chemical structure of zafirlukast consists of 4-(5-cyclopentyloxy-carbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide with a molecular weight of 575.7 g/mol for the unlabeled compound [1] [2]. Zafirlukast exhibits extensive protein binding (>99%) and is primarily metabolized through hepatic pathways involving cytochrome P450 enzymes, particularly CYP2C9, producing hydroxylated metabolites that are significantly less pharmacologically active than the parent compound [1].

The quantification of zafirlukast in biological matrices presents significant analytical challenges due to its low therapeutic concentrations, extensive metabolism, and protein binding characteristics. In clinical pharmacokinetic studies following oral administration of 20 mg zafirlukast tablets, peak plasma concentrations average approximately 326 ng/mL, with the drug demonstrating a terminal half-life ranging from 8-16 hours [3] [1]. The complex pharmacokinetic profile of zafirlukast, which includes variable bioavailability (reduced by approximately 40% when administered with food), necessitates highly sensitive and specific bioanalytical methods for accurate quantification in biological matrices. Furthermore, the drug's pharmacokinetics demonstrate age-dependent changes, with elderly patients exhibiting 2-3 fold greater Cmax and AUC values compared to young adults, while children aged 5-11 years show higher systemic exposure than adults at equivalent doses [1].

Stable Isotope-Labeled Internal Standards in LC-MS Bioanalysis

Rationale for Zafirlukast-13C d6 as Internal Standard

The use of stable isotope-labeled internal standards (SIL-IS) represents the gold standard in modern liquid chromatography-mass spectrometry (LC-MS) bioanalysis for quantifying small molecule pharmaceuticals in biological matrices. Zafirlukast-13C d6, with its specific isotopic enrichment involving six deuterium atoms and 13C labeling, provides nearly identical chemical properties to the native zafirlukast molecule while exhibiting a distinct mass shift detectable by mass spectrometry. This molecular design ensures that the internal standard experiences virtually the same extraction efficiency, chromatographic behavior, and ionization characteristics as the analytic of interest, thereby compensating for variability throughout the analytical workflow.

The structural similarity between zafirlukast and its isotopically labeled counterpart ensures that both compounds co-elute chromatographically while being distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. For zafirlukast-13C d6, the mass shift creates a predictable difference in molecular mass that allows for selective detection without interference from the native compound or endogenous matrix components. This characteristic is particularly crucial for bioanalysis where ion suppression or enhancement effects can significantly impact method accuracy and precision. By implementing Zafirlukast-13C d6 as an internal standard, researchers can achieve superior quantification compared to structural analog internal standards, with improved compensation for sample-to-sample matrix effects and procedural variations [3].

Advantages Over Conventional Internal Standards
  • Compensation for Extraction Efficiency: The nearly identical chemical structure ensures similar recovery rates during sample preparation, accurately reflecting the performance of each individual sample processing step.

  • Chromatographic Co-elution: Zafirlukast-13C d6 exhibits virtually identical retention time to the native compound, ensuring that both analyte and internal standard experience the same chromatographic conditions and matrix effects at the point of ionization.

  • Ionization Efficiency Matching: As the internal standard ionizes through the same mechanisms as the native compound, it accurately corrects for variations in electrospray ionization efficiency caused by matrix components.

  • Reduced Matrix Effects: By eluting at the same time as the native compound, the internal standard experiences the same matrix-induced suppression or enhancement effects, providing reliable correction for these phenomena.

LC-MS/MS Methodology for Zafirlukast Quantification

Liquid Chromatography Conditions

The separation of zafirlukast from biological matrix components represents a critical step in achieving accurate quantification. The following optimized chromatographic conditions have been demonstrated to provide excellent resolution, peak symmetry, and sensitivity for zafirlukast quantification in human plasma:

Table 1: Liquid Chromatography Conditions for Zafirlukast Separation

Parameter Specification Alternative Conditions
Column Hypersil BDS C18 Other C18 columns with similar bonding chemistry
Dimensions 150 × 4.6 mm, 5 μm 50-150 mm length, 2.1-4.6 mm ID
Mobile Phase 10 mM Ammonium Acetate (pH 6.4):Acetonitrile (20:80, v/v) Ammonium Formate:Acetonitrile or Methanol variations
Flow Rate 0.8-1.0 mL/min 0.2-0.5 mL/min for 2.1 mm ID columns
Injection Volume 5-20 μL Up to 50 μL with minimal band broadening
Column Temperature 30-40°C Ambient temperature acceptable
Run Time 2.0-5.0 minutes Extendable for complex matrices
Autosampler Temperature 4-10°C Room temperature for short-term analysis

The isocratic elution method described provides rapid analysis with a total chromatographic run time of approximately 2.0 minutes, with zafirlukast and its internal standard eluting at approximately 1.11 minutes [3]. For matrices with higher complexity, a gradient elution approach may be implemented, starting with a higher aqueous content (e.g., 60-70%) and increasing organic composition over 5-8 minutes to enhance separation of potential interferents. The mobile phase composition utilizing volatile buffers such as ammonium acetate or formate promotes efficient ionization while maintaining compatibility with mass spectrometric detection.

Mass Spectrometric Detection Parameters

Detection and quantification of zafirlukast utilize electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) for enhanced specificity. The mass spectrometric parameters should be optimized for each specific instrument, though the following conditions provide an excellent starting point:

Table 2: Mass Spectrometry Parameters for Zafirlukast Detection

Parameter Zafirlukast Zafirlukast-13C d6 (IS) Optimization Guidance
Ionization Mode Positive ESI Positive ESI Adjust polarity based on instrument
Precursor Ion (m/z) 574.2 ~580.2 Confirm based on exact labeling
Product Ion (m/z) 462.1 ~467.1 Use most abundant fragment
Dwell Time (ms) 100-200 100-200 Adjust based on peak width
Collision Energy (V) 25-35 25-35 Optimize for maximum response
Declustering Potential (V) 60-80 60-80 Instrument-specific optimization
Entrance Potential (V) 8-12 8-12 Varies by instrument design
Cell Exit Potential (V) 10-15 10-15 Instrument-specific optimization
Source Temperature 450-550°C 450-550°C Adjust for desolvation efficiency
Ion Spray Voltage (V) 4500-5500 4500-5500 Polarity-dependent optimization
Curtain Gas 25-35 psi 25-35 psi Adjust for interface protection
Nebulizer Gas 40-60 psi 40-60 psi Optimize for aerosol formation
Heater Gas 50-70 psi 50-70 psi Adjust for desolvation

The mass transitions monitored (574.2 → 462.1 for zafirlukast and the corresponding shifted masses for the internal standard) provide excellent specificity with minimal interference from matrix components [3]. The use of electrospray ionization in positive mode capitalizes on the ionizable functional groups present in zafirlukast, particularly the sulfonyl and carbonyl moieties that readily accept protons to form stable [M+H]+ ions.

Experimental Protocol for Method Validation

Sample Preparation Procedure

The extraction of zafirlukast from biological matrices employs liquid-liquid extraction (LLE) with ethyl acetate, providing excellent recovery and clean extracts. The step-by-step procedure is as follows:

  • Step 1: Aliquot 500 μL of plasma sample (calibrators, quality controls, or study samples) into appropriately labeled extraction tubes.
  • Step 2: Add Internal Standard - Pipette 50 μL of Zafirlukast-13C d6 working solution (typically 100 ng/mL in methanol) to each sample except for double blank samples.
  • Step 3: Protein Precipitation - Add 100 μL of acetonitrile to all samples, vortex mix for 30 seconds, and allow to stand for 5 minutes to precipitate proteins.
  • Step 4: Liquid-Liquid Extraction - Add 3 mL of ethyl acetate to each tube, vortex mix vigorously for 3 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.
  • Step 5: Transfer and Evaporation - Transfer the organic (upper) layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Step 6: Reconstitution - Reconstitute the dried extract with 200 μL of mobile phase, vortex mix for 1 minute, and centrifuge at 12000 × g for 5 minutes.
  • Step 7: Analysis - Transfer the supernatant to an autosampler vial with limited volume insert and inject 5-20 μL into the LC-MS/MS system.

This sample preparation protocol typically yields 85-95% recovery for both zafirlukast and the internal standard, with minimal matrix effects. For high-throughput applications, alternative approaches such as solid-phase extraction (SPE) or supported liquid extraction (SLE) may be implemented, though LLE consistently provides excellent clean-up for plasma matrices.

Method Validation Protocol

Bioanalytical method validation for zafirlukast quantification should follow regulatory guidelines (FDA/EMA) and include the following experiments:

4.2.1 Selectivity and Specificity
  • Analyze at least six individual sources of blank matrix (including hemolyzed and lipemic samples) to demonstrate absence of interference at the retention times of analyte and internal standard.
  • Acceptance criterion: Peak area in blank samples at analyte retention time should be <20% of LLOQ peak area, and <5% for internal standard.
4.2.2 Linearity and Calibration Curve
  • Prepare calibration standards spanning the concentration range of 0.15-600 ng/mL using eight non-zero concentrations.
  • Analyze in duplicate over three separate runs, with correlation coefficients (r) of ≥0.9990.
  • Calibration model: Linear regression with 1/x or 1/x² weighting based on homogeneity of variance.
4.2.3 Accuracy and Precision
  • Analyze QC samples at four concentration levels (LLOQ, low, medium, high) with six replicates at each level over three runs.
  • Intra-day precision: ≤15% RSD (≤20% at LLOQ)
  • Inter-day precision: ≤15% RSD (≤20% at LLOQ)
  • Accuracy: 85-115% of nominal values (80-120% at LLOQ)
4.2.4 Extraction Recovery and Matrix Effects
  • Compare peak areas of extracted samples with post-extraction spiked samples at three concentrations.
  • Evaluate matrix effects by comparing post-extraction spiked samples with neat solutions.
  • Ion suppression/enhancement: ≤15% with RSD ≤5% for IS-normalized matrix factor.

Table 3: Method Validation Acceptance Criteria

Validation Parameter Acceptance Criteria Experimental Design
Selectivity No interference >20% LLOQ 6 individual matrix lots
Linearity Range 0.15-600 ng/mL 8 calibration levels
Correlation Coefficient (r) ≥0.9990 3 validation runs
Intra-day Precision ≤15% RSD (≤20% LLOQ) 6 replicates, 3 levels
Inter-day Precision ≤15% RSD (≤20% LLOQ) 3 runs, 3 levels
Accuracy 85-115% (80-120% LLOQ) 6 replicates, 3 levels
Recovery Consistent and reproducible 3 concentrations, 6 replicates
Matrix Effects IS-normalized MF RSD ≤5% 6 individual matrix lots
Stability ≤15% deviation from fresh Bench-top, processed, freeze-thaw

The validated method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 0.15 ng/mL, which is sufficient for pharmacokinetic studies following administration of therapeutic doses [3]. The method also exhibits superior precision with intra- and inter-day precision values within the assay variability limits as per FDA guidelines.

Applications in Pharmacokinetic Studies and Beyond

Implementation in Clinical Pharmacokinetics

The developed LC-MS/MS method utilizing Zafirlukast-13C d6 as an internal standard has been successfully applied to clinical pharmacokinetic studies in human volunteers following oral administration of 20 mg zafirlukast tablets [3]. The method enables comprehensive pharmacokinetic profiling with accurate determination of key parameters:

  • Cmax: Peak plasma concentration, averaging 326 ng/mL (31.0% CV) following 20 mg oral dose
  • Tmax: Time to reach peak concentration, typically 3 hours (range 0.5-5.0 hours)
  • AUC0-t: Area under the concentration-time curve from zero to last measurable point
  • AUC0-∞: Area under the concentration-time curve from zero to infinity
  • t1/2: Elimination half-life, approximately 10 hours (range 8-16 hours)
  • CL/f: Apparent oral clearance, approximately 20 L/h

The high sensitivity of the method (LLOQ 0.15 ng/mL) allows for accurate characterization of the terminal elimination phase, which is crucial for determining appropriate dosing intervals. Furthermore, the method's specificity enables reliable quantification even in the presence of metabolites, which are at least 90 times less potent as LTD4 receptor antagonists but could potentially interfere in less specific assays [1].

Additional Research Applications

Beyond conventional pharmacokinetic studies, the validated method supports several advanced research applications:

  • Drug-Drug Interaction Studies: Investigation of zafirlukast's interaction with drugs metabolized by CYP2C9 (e.g., warfarin) and CYP3A4, where zafirlukast acts as an inhibitor at clinically relevant concentrations [1].

  • Special Population Pharmacokinetics: Assessment of altered zafirlukast disposition in pediatric (5-11 years) and elderly populations (>65 years), who demonstrate significantly different clearance profiles compared to adults.

  • Hepatic Impairment Studies: Evaluation of zafirlukast pharmacokinetics in patients with hepatic dysfunction, who exhibit 50-60% greater Cmax and AUC values due to reduced clearance.

  • Food Effect Studies: Investigation of the approximately 40% reduction in zafirlukast bioavailability when administered with food, requiring sensitive bioanalytical methods to quantify the reduced exposure.

  • Anti-tumor Mechanism Research: Exploration of zafirlukast's potential anti-cancer effects through modulation of Jagged-1/Notch-1/Hes-1, Wnt-4/β-catenin, and VEGF signaling pathways in solid tumor models [4].

The following diagram illustrates the signaling pathways through which zafirlukast exhibits potential anti-tumor effects, as identified in recent research:

G cluster_pathways Zafirlukast Modulated Signaling Pathways cluster_effects Anti-Tumor Effects Zafirlukast Zafirlukast NotchPathway Jagged-1/Notch-1/Hes-1 Pathway Zafirlukast->NotchPathway WntPathway Wnt-4/β-catenin Pathway Zafirlukast->WntPathway VEGFPathway VEGF Signaling Pathway Zafirlukast->VEGFPathway ProinflammatoryCytokines Reduced Pro-inflammatory Cytokines (NF-κB, IL-6, TNF-α) Zafirlukast->ProinflammatoryCytokines ReducedProliferation Reduced Tumor Proliferation NotchPathway->ReducedProliferation IncreasedApoptosis Increased Apoptotic Signaling NotchPathway->IncreasedApoptosis WntPathway->ReducedProliferation WntPathway->IncreasedApoptosis AntiAngiogenic Anti-angiogenic Effects VEGFPathway->AntiAngiogenic OxidativeStress Reduced Oxidative Stress ProinflammatoryCytokines->OxidativeStress

Diagram 1: Zafirlukast Anti-Tumor Signaling Pathway Modulation - This diagram illustrates the molecular pathways through which zafirlukast demonstrates potential anti-tumor effects, including modulation of key signaling pathways and downstream biological effects [4].

Troubleshooting and Technical Considerations

Common Implementation Challenges
  • Carryover Issues: If significant carryover is observed between injections, implement an extended wash step with higher organic content (e.g., 90% acetonitrile or methanol) in the autosampler needle wash program.

  • Ion Suppression: When matrix effects are detected, optimize the sample preparation procedure or chromatographic separation to shift the retention time of zafirlukast away from regions of ion suppression.

  • Retention Time Shifts: For gradual retention time changes, condition the column thoroughly with at least 50-100 injections of matrix samples before validation. Sudden shifts may indicate column degradation or mobile phase preparation errors.

  • Internal Standard Response Variation: Inconsistent IS response typically indicates improper addition during sample preparation, instability of the IS working solution, or incorrect reconstitution.

Method Adaptation for Different Matrices

While the described method is optimized for human plasma, adaptation to other biological matrices may be required for specialized studies:

  • Tissue Homogenates: For tissue distribution studies, homogenize tissues in appropriate buffer (typically 3-5 volumes of phosphate buffer), then apply the same extraction procedure with potential dilution to minimize matrix effects.

  • Microsomal Incubations: For metabolism studies, precipitate microsomal proteins with acetonitrile (2:1 v/v) followed by vortex mixing and centrifugation before applying the LLE procedure.

  • Pediatric Samples: When sample volume is limited (e.g., pediatric studies), scale down the entire procedure proportionally, maintaining the same ratios of sample to reagents.

The following workflow diagram illustrates the complete experimental procedure for sample preparation and analysis:

G PlasmaSample Plasma Sample (500 μL) AddIS Add Internal Standard (Zafirlukast-13C d6) PlasmaSample->AddIS ProteinPrecip Protein Precipitation with Acetonitrile AddIS->ProteinPrecip LLE Liquid-Liquid Extraction with Ethyl Acetate ProteinPrecip->LLE Evaporation Evaporation to Dryness under Nitrogen LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCAnalysis LC-MS/MS Analysis MRM Detection Reconstitution->LCAnalysis DataProcessing Data Processing & Quantification LCAnalysis->DataProcessing

Diagram 2: Zafirlukast LC-MS/MS Sample Preparation Workflow - This diagram outlines the sequential steps in sample preparation and analysis for quantification of zafirlukast using the stable isotope-labeled internal standard [3].

Conclusion

The application of Zafirlukast-13C d6 as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis represents a robust approach for accurate and precise quantification of zafirlukast in biological matrices. The comprehensive methodology detailed in these application notes provides researchers with a validated framework for implementing this technique in pharmacokinetic studies, drug interaction assessments, and specialized research applications. The method demonstrates excellent sensitivity with an LLOQ of 0.15 ng/mL, sufficient for characterizing zafirlukast pharmacokinetics across the clinical dose range, alongside superior precision and accuracy compliant with regulatory guidelines.

Future applications of this methodology may extend to emerging research areas exploring zafirlukast's potential anti-tumor properties through modulation of inflammatory signaling pathways [4], as well as personalized medicine approaches addressing the substantial inter-individual variability in zafirlukast pharmacokinetics. The continued development and application of stable isotope-labeled internal standards like Zafirlukast-13C d6 will further enhance the reliability and sophistication of bioanalytical methods in pharmaceutical research and therapeutic drug monitoring.

References

Application Notes and Protocols for Zafirlukast-¹³C d6 Quantitative NMR Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zafirlukast and Quantitative NMR

Zafirlukast (CAS 107753-78-6) is a potent orally active leukotriene D4 (LTD4) receptor antagonist used for asthma maintenance treatment. Its molecular structure (C₃₁H₃₃N₃O₆S) contains multiple carbon environments that can be characterized by ¹³C NMR spectroscopy. Quantitative ¹³C NMR (qNMR) has emerged as a powerful analytical technique for pharmaceutical analysis because it provides both structural and concentration information simultaneously. Unlike conventional ¹H NMR, ¹³C NMR offers a wider chemical shift range (approximately 200 ppm) that reduces signal overlap, though it suffers from lower sensitivity due to the low natural abundance (1.108%) of the ¹³C isotope [1]. This application note details optimized protocols for the quantitative ¹³C NMR analysis of Zafirlukast, particularly relevant for drug development professionals engaged in quality control and impurity profiling.

The fundamental principle of qNMR relies on the direct proportionality between NMR signal intensity and the number of nuclei generating that signal. For ¹³C NMR, this requires special experimental considerations including inverse gated decoupling to suppress nuclear Overhauser effects (NOE), sufficiently long relaxation delays (typically 5×T₁), and the use of appropriate internal standards [1] [2]. These measures are particularly important for Zafirlukast analysis, where precise quantification is essential for verifying drug purity, identifying impurities, and ensuring batch-to-batch consistency in pharmaceutical manufacturing.

Experimental Design and Methodology

Instrumentation and Materials
  • NMR Spectrometer: High-field NMR spectrometer operating at 400 MHz or higher for ¹H frequency (100 MHz or higher for ¹³C observation)
  • NMR Probe: Broadband observe probe or dual-frequency probe optimized for ¹³C detection
  • Sample Tube: Standard 5 mm NMR tubes
  • Zafirlukast Reference Standard: High-purity material (>95%) [3]
  • Deuterated Solvent: DMSO-d6 (optimal for Zafirlukast solubility) [3]
  • Internal Standards: 1,3,5-trioxane or ¹³C-labeled sodium acetate (CH₃¹³COONa) [2] [4]
  • Relaxation Reagent: Chromium acetylacetonate (Cr(acac)₃) to reduce longitudinal relaxation times [4]
Sample Preparation Protocol
  • Primary Stock Solution: Accurately weigh approximately 50 mg of Zafirlukast and transfer to a 1 mL volumetric flask. Dissolve with DMSO-d6 and dilute to volume to obtain a solution of approximately 50 mg/mL [3].

  • Internal Standard Solution: Prepare a separate solution of the internal standard (1,3,5-trioxane or CH₃¹³COONa) in DMSO-d6 at a known concentration approximately matching the expected Zafirlukast concentration.

  • NMR Sample Preparation: Combine 500 μL of Zafirlukast stock solution with 50 μL of internal standard solution in an NMR tube. Add approximately 2 mg of Cr(acac)₃ to reduce relaxation delays [4].

  • Homogenization: Cap and invert the NMR tube several times to ensure complete mixing. Briefly centrifuge to consolidate the solution at the bottom of the tube.

NMR Acquisition Parameters

The following table summarizes optimized acquisition parameters for quantitative ¹³C NMR analysis of Zafirlukast:

Parameter Recommended Setting Rationale
Observation Nucleus ¹³C Natural abundance 1.108%
Frequency 100 MHz or higher Adequate resolution
Spectral Width 240 ppm (0-240 ppm) Covers full ¹³C range
Pulse Angle 90° Maximum signal intensity
Relaxation Delay (D1) 60 seconds >5×T₁ for complete relaxation
Acquisition Time 1.5 seconds Sufficient digitization
Number of Scans 512-1024 Improve signal-to-noise
Temperature 25°C or 30°C Stable thermal conditions
Decoupling Scheme Inverse gated ¹H decoupling Suppresses NOE enhancement
Reference Compound TMS (0 ppm) Chemical shift calibration

These parameters are designed to overcome the inherent challenges of ¹³C qNMR, particularly the long longitudinal relaxation times (T₁) and variable NOE enhancements that can compromise quantitative accuracy in standard acquisition modes [1]. The inverse gated decoupling scheme is particularly crucial as it prevents NOE buildup, which differentially enhances signals from carbon atoms with directly attached protons, thereby distorting integration values [1] [2].

Data Processing and Analysis

Spectrum Processing and Integration
  • Fourier Transformation: Apply exponential multiplication (line broadening of 1-3 Hz) to the FID prior to Fourier transformation to improve signal-to-noise ratio.

  • Phase Correction: Perform careful manual phase correction to ensure pure absorption lineshapes for all signals.

  • Baseline Correction: Apply a polynomial baseline correction to eliminate spectral artifacts that could interfere with accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard signal (1,3,5-trioxane at 89.5 ppm or CH₃¹³COONa at 24.5 ppm) or to TMS at 0 ppm.

  • Signal Integration: Integrate all well-resolved signals of interest, ensuring consistent integration limits across all signals. For quantitative analysis, select signals that are baseline-resolved and not affected by signal overlap.

Quantification Calculations

The concentration of Zafirlukast can be determined using the following relationship:

[ C_{sample} = \frac{I_{sample} \times N_{std} \times W_{std} \times P_{std}}{I_{std} \times N_{sample} \times MW_{std}} ]

Where:

  • ( C_{sample} ) = Concentration of Zafirlukast (mmol/mL)
  • ( I_{sample} ) = Integral of selected Zafirlukast signal
  • ( N_{std} ) = Number of nuclei in internal standard giving the signal
  • ( W_{std} ) = Weight of internal standard (mg)
  • ( P_{std} ) = Purity of internal standard (%)
  • ( I_{std} ) = Integral of internal standard signal
  • ( N_{sample} ) = Number of nuclei in Zafirlukast giving the signal
  • ( MW_{std} ) = Molecular weight of internal standard (g/mol)

For absolute quantification using the FAINT-NMR approach, the normalized intensity gain (IG) factor can be utilized [5]:

[ IG = \frac{I \times [mMol]^{-1}}{NS \times RG} ]

Where I is absolute signal intensity, NS is number of scans, RG is receiver gain, and [mMol] is millimolar concentration. This approach enables quantification without internal standards by normalizing for experimental parameters.

Advanced Techniques and Applications

Impurity Profiling and Characterization

During Zafirlukast process development, several impurities may be detected at levels below 0.15% using reverse-phase HPLC [6]. ¹³C NMR can complement chromatographic methods for structural characterization of these impurities. Five previously identified impurities include:

  • Impurity 1: 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid
  • Impurity 2: {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}carbamic acid methyl ester
  • Impurity 3,4: Sulfonyl regioisomers with toluene-3-sulfonyl and toluene-4-sulfonyl groups
  • Impurity 5: 4-(5-cyclopentyloxy carbonylamino-1-methyl-1H-indol-3-yl methyl)-3-methoxy-benzoic acid methyl ester [6]

The wide chemical shift dispersion of ¹³C NMR makes it particularly valuable for distinguishing such structurally similar compounds, especially regioisomers that may be challenging to differentiate by ¹H NMR alone.

Isotopic Analysis Applications

Quantitative ¹³C NMR can also be employed for isotopic analysis of pharmaceutical compounds, as demonstrated in studies of vanillin where ¹³C NMR was used to determine δ¹³C values and distinguish natural versus synthetic origins [4]. This approach could be adapted for Zafirlukast to verify origin or track metabolic fate in studies using ¹³C-labeled compounds.

G cluster_1 Sample Preparation cluster_2 NMR Acquisition cluster_3 Data Analysis A Weigh Zafirlukast (50 mg) B Add Internal Standard A->B C Dissolve in DMSO-d6 B->C D Add Relaxation Reagent C->D E Mix and Centrifuge D->E F Set Parameters: D1=60s, NS=512-1024 Inverse Gated Decoupling E->F Transfer to NMR Tube G Acquire Spectrum F->G H Process Data: FT, Phase Correction Baseline Correction G->H I Integrate Signals H->I Integrable Spectrum J Calculate Concentration I->J K Verify Purity/Identity J->K

Figure 1: Experimental workflow for Zafirlukast quantitative ¹³C NMR analysis

Method Validation and Quality Control

Validation Parameters

For pharmaceutical applications, method validation should include assessment of the following parameters:

  • Linearity: Evaluate over concentration ranges of 50-150% of target concentration
  • Accuracy: Determine via recovery studies using spiked samples (target: 98-102%)
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day)
  • Specificity: Verify that signals used for quantification are free from interference
  • Limit of Quantification (LOQ): Establish the lowest concentration that can be quantified with acceptable precision and accuracy (typically ≤5% RSD)
Troubleshooting Guide
Issue Possible Cause Solution
Poor Signal-to-Noise Insufficient scans, low concentration Increase NS to 1024+, concentrate sample
Inconsistent Integrals Incomplete relaxation, NOE effects Increase D1 to >5×T₁, verify decoupling scheme
Broad Lines Poor shimming, viscosity issues Optimize shimming, ensure complete dissolution
Baseline Distortion Acoustic ringing, probe artifacts Apply baseline correction, check probe tuning

Conclusion

Quantitative ¹³C NMR spectroscopy provides a powerful analytical tool for the comprehensive characterization of Zafirlukast in pharmaceutical development and quality control. Despite the inherent challenges of low sensitivity and long relaxation times, the optimized protocols described in this application note enable accurate quantification, impurity profiling, and structural verification. The method's advantages include minimal sample preparation, the ability to simultaneously identify and quantify analytes, and the capacity to analyze complex mixtures without complete chromatographic separation. When properly validated, this approach complements traditional chromatographic methods and provides valuable structural insights that enhance pharmaceutical development workflows for Zafirlukast and related compounds.

References

Zafirlukast-13C d6 pharmacokinetic study tracer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zafirlukast-13C d6 as a Tracer

Zafirlukast-13C d6 is a stable isotope-labeled analog of the leukotriene receptor antagonist Zafirlukast, containing six deuterium atoms and one carbon-13 atom [1]. It serves as an ideal internal standard for quantitative bioanalysis using LC-MS or GC-MS, enabling precise and accurate tracking of the parent drug's fate in biological systems. By correcting for sample preparation losses and ion suppression effects, it facilitates reliable pharmacokinetic profiling [1].

Key Properties and Pharmacokinetic Baseline of Zafirlukast

The table below summarizes the core pharmacokinetic parameters of unlabeled Zafirlukast, which forms the baseline for interpreting tracer studies [2].

Parameter Value / Characterization
Mechanism of Action Selective, competitive peptide-leukotriene receptor antagonist (LTD4 and LTE4) [2].
Bioavailability Unknown; reduced by approximately 40% when administered with food [2].
Time to Peak (T~max~) ~3 hours [2].
Protein Binding >99% (primarily albumin) [2] [3].
Apparent Volume of Distribution (V~ss~/F) ~70 L [2].
Primary Metabolic Pathway Extensive hepatic metabolism via Cytochrome P450 2C9 (CYP2C9) [2] [3].
Elimination Half-Life (t~1/2~) ~10 hours (range: 8-16 hours) [2].
Primary Route of Excretion Feces (~90%) [2] [3].
Apparent Oral Clearance (CL/f) ~20 L/h [2].

The table below outlines key drug-drug interactions of Zafirlukast, which are critical for study design [2].

Interacting Drug Effect on Zafirlukast Exposure Effect on Co-administered Drug
Warfarin No significant change ↑ S-warfarin AUC (+63%) and half-life (+36%); ↑ prothrombin time (~35%) [2].
Erythromycin ↓ Plasma concentrations (~40%) [2]. Not reported.
Aspirin ↑ Plasma concentrations (~45%) [2]. Not reported.
Theophylline ↓ Plasma concentrations (~30%) in some studies [2]. No significant change in most studies [2] [3].

Experimental Protocol for LC-MS/MS Bioanalysis

This protocol provides a methodology for quantifying Zafirlukast in plasma using Zafirlukast-13C d6 as an internal standard.

Sample Preparation (Protein Precipitation)
  • Materials: Blank plasma, study samples, Zafirlukast reference standard, Zafirlukast-13C d6 internal standard (IS), methanol, acetonitrile, analytical-grade water.
  • Procedure:
    • Spike IS: Add a fixed, known volume of Zafirlukast-13C d6 working solution (e.g., 50 µL of a 100 ng/mL solution in methanol) to 100 µL of plasma sample (calibrators, quality controls, and unknowns) [1].
    • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each sample tube. Vortex vigorously for 1-2 minutes.
    • Centrifuge: Centrifuge samples at 4°C and >10,000 × g for 10 minutes to pellet precipitated proteins.
    • Collect Supernatant: Carefully transfer the clear supernatant to a clean LC vial or 96-well plate for analysis.
Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
  • Gradient Elution: | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.0 (Initial) | 0.3 | 90 | 10 | | 2.0 | 0.3 | 90 | 10 | | 8.0 | 0.3 | 10 | 90 | | 10.0 | 0.3 | 10 | 90 | | 10.1 | 0.3 | 90 | 10 | | 13.0 | 0.3 | 90 | 10 |
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Detection
  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: | Analyte | Precursor Ion > Product Ion | Dwell Time (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | | Zafirlukast | 576.2 > 462.2 | 100 | Optimized in-lab | | Zafirlukast-13C d6 (IS) | 582.7 > 467.2 | 100 | Optimized in-lab |
  • Source Parameters (require optimization): Desolvation Temperature: 500°C; Ion Source Gas: 150; Collision Gas: 10.
Data Analysis
  • Calibration Curve: Prepare calibrators spanning the expected concentration range (e.g., 1-1000 ng/mL). Plot the peak area ratio of Zafirlukast to IS against the nominal concentration and perform linear regression with 1/x² weighting.
  • Quantification: Use the linear regression equation from the calibration curve to calculate Zafirlukast concentrations in unknown samples based on their measured peak area ratio.

Protocol for a Tracer Pharmacokinetic Study in Rats

This protocol describes a typical study design to characterize the pharmacokinetics of Zafirlukast using the stable isotope tracer.

Pre-Study Preparation
  • Animals: Male Sprague-Dawley rats (n=6-8 per group, 220-250 g), acclimatized with access to food and water. Overnight fasting before dosing may be considered, with food returned 4 hours post-dose, given the food effect on absorption [2].
  • Formulation: Prepare a dosing solution containing both unlabeled Zafirlukast (e.g., 2 mg/kg) and the Zafirlukast-13C d6 tracer (e.g., 0.1 mg/kg) in a suitable vehicle like 0.5% methylcellulose.
Dosing and Sample Collection
  • Administration: Administer the combined formulation orally via gavage.
  • Blood Sampling: Collect serial blood samples (e.g., ~200 µL) from the tail vein or jugular catheter into EDTA-containing tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Processing: Immediately centrifuge blood samples at 4°C to separate plasma. Store all plasma samples at -80°C until analysis.
Sample Analysis and Pharmacokinetic Calculation
  • Analysis: Process and analyze all plasma samples using the LC-MS/MS protocol described above.
  • PK Analysis: Use a non-compartmental analysis (NCA) tool to calculate standard parameters from the concentration-time data of unlabeled Zafirlukast. The workflow for this study is summarized in the following diagram:

G A Pre-Study Formulation B Oral Dosing in Rats A->B Combine Zafirlukast & Tracer C Serial Blood Collection B->C Administer D Plasma Isolation & Storage (-80°C) C->D Centrifuge E Sample Prep: Protein Precipitation D->E Thaw & Aliquot F LC-MS/MS Analysis with MRM Detection E->F Inject G Data Processing & PK Calculation F->G Peak Area Ratios

Diagram 1: Workflow for a Tracer Pharmacokinetic Study in Rats, illustrating the sequence from dosing to data analysis.

Visualization of Zafirlukast's Metabolic Pathway

Understanding the metabolic fate of Zafirlukast is crucial for investigating potential drug interactions and metabolic stability. The following diagram outlines its primary pathway:

G ParentDrug Zafirlukast (C31H33N3O6S) Enzyme CYP2C9 (Primary Enzyme) ParentDrug->Enzyme Hepatic Metabolism Urine Urine (~10% of Dose) ParentDrug->Urine Minimal Unchanged Metabolites Hydroxylated Metabolites Enzyme->Metabolites Feces Feces (~90% of Dose) Metabolites->Feces Biliary Excretion Inactive >90x Less Pharmacologically Active Metabolites->Inactive Consequence

Diagram 2: Primary Metabolic and Excretion Pathway of Zafirlukast, highlighting the key role of CYP2C9 in its deactivation.

Key Applications and Practical Notes

  • Absolute Bioavailability: Using Zafirlukast-13C d6 as an intravenous microtracer concurrently with an oral unlabeled dose can help determine absolute bioavailability without the need for separate IV and PO studies [1].
  • Drug Interaction Studies: The tracer enables precise quantification of Zafirlukast concentrations in complex matrices during co-administration with inhibitors or inducers of CYP2C9, providing robust data on exposure changes [2] [3].
  • Mass Spectrometry Settings: The high molecular weight of Zafirlukast and its labeled analog necessitates careful optimization of MS parameters for robust MRM signal intensity.
  • Regulatory Compliance: Ensure that all reference standards and the Zafirlukast-13C d6 tracer are sourced from qualified suppliers and that their certificates of analysis are documented for regulatory submissions.

Conclusion

Zafirlukast-13C d6 is an indispensable tool for modern pharmacokinetic research, enabling highly accurate and specific quantification of Zafirlukast. The detailed protocols for bioanalysis and in vivo studies provided here, supported by a clear understanding of the drug's pharmacokinetic profile, empower researchers to conduct rigorous studies that can streamline drug development and safety assessment.

References

Comprehensive Application Notes and Protocols: Using Zafirlukast-13C d6 for Metabolite Identification in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of Stable Isotope-Labeled Tracers

The identification and characterization of drug metabolites represent critical components in pharmaceutical development, directly influencing assessments of drug safety, efficacy, and metabolic stability. Zafirlukast-13C d6 is a chemically modified version of the known leukotriene receptor antagonist zafirlukast, where specific carbon atoms have been replaced with stable carbon-13 isotopes and hydrogen atoms with deuterium. This strategic labeling creates a distinct isotopic signature that enables researchers to differentiate between the parent drug and its metabolites in complex biological matrices. The incorporation of heavy isotopes does not significantly alter the compound's chemical or biological behavior, ensuring that the labeled compound undergoes similar metabolic pathways as the unlabeled drug, while providing a detectable mass shift for analytical differentiation. [1] [2]

The fundamental principle underlying the use of Zafirlukast-13C d6 in metabolite identification lies in its application as an internal standard and metabolic tracer in both liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analyses. The 13C labeling provides several advantages: it allows for precise tracking of the carbon skeleton during biotransformation, facilitates differentiation between drug-related compounds and endogenous metabolites, and enables more accurate quantification of metabolic profiles. The deuterium incorporation further enhances the utility by providing additional mass separation and reducing interference in MS analysis. When used in Isotopic Ratio Outlier Analysis (IROA), a technique that employs differential isotopic labeling (typically 5% 13C for test samples and 95% 13C for controls), Zafirlukast-13C d6 enables immediate discrimination between biologically synthesized metabolites and background artifacts, while simultaneously providing the exact carbon count for each detected metabolite through characteristic isotopic patterns. [3]

Zafirlukast-13C d6 Compound Specifications

Zafirlukast-13C d6, also known under the synonym ICI 204219-13C d6, is a stable isotope-labeled analog of the selective peptide leukotriene receptor antagonist zafirlukast. The compound is specifically designed for use in advanced metabolomics studies and drug metabolism research, where its distinct isotopic pattern allows for precise tracking and identification of metabolic products. The molecular formula of Zafirlukast-13C d6 is C₃₀¹³CH₂₇D₆N₃O₆S, reflecting the incorporation of one carbon-13 atom and six deuterium atoms in place of their natural counterparts in the parent zafirlukast structure (C₃₁H₃₃N₃O₆S). This strategic isotopic substitution results in a molecular weight of 582.70 g/mol, compared to 575.68 g/mol for the unlabeled compound, creating a mass difference readily detectable by mass spectrometry. [1] [2]

The chemical structure maintains the core features of zafirlukast, including the indole carbamate moiety, methoxybenzyl component, and o-tolylsulfonyl group, ensuring that its metabolic fate closely mirrors that of the unlabeled drug. The compound is typically supplied as a solid material that should be stored under recommended conditions as specified in the Certificate of Analysis, which accompanies the product from reputable suppliers like MedChemExpress and Axios Research. These certificates provide detailed characterization data and confirm compliance with regulatory standards for pharmaceutical reference materials. The purity of these labeled compounds is meticulously characterized, with commercial suppliers typically providing Zafirlukast-13C d6 with a purity of 99.87% or higher, ensuring reliable and reproducible results in analytical applications. [1] [2] [4]

Table 1: Physicochemical Properties of Zafirlukast-13C d6

Property Specification Significance in Metabolite ID
Molecular Formula C₃₀¹³CH₂₇D₆N₃O₆S Distinct mass signature for MS detection
Molecular Weight 582.70 g/mol 7.02 Da higher than unlabeled compound
Parent CAS Number 107753-78-6 Links to unlabeled zafirlukast literature
Isotopic Incorporation ¹³C: 1 atom; Deuterium: 6 atoms Enables tracing of metabolic pathways
Storage Conditions Room temperature Maintains stability and integrity
Chemical Purity ≥99.87% Ensures analytical accuracy and reproducibility

Experimental Protocols for Metabolite Identification

Sample Preparation and LC-MS Analysis

The initial phase of metabolite identification requires meticulous sample preparation to ensure accurate and reproducible results. For in vitro metabolism studies, prepare incubation mixtures containing liver microsomes (1 mg/mL protein) or hepatocytes (1 million cells/mL) in appropriate buffer systems (e.g., 100 mM potassium phosphate buffer, pH 7.4). Add Zafirlukast-13C d6 to achieve a final concentration of 10 μM, along with necessary cofactors (NADPH regenerating system for microsomal incubations). Incubate the mixtures at 37°C for predetermined time points (typically 0, 30, 60, and 120 minutes), then terminate the reactions by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid. For in vivo studies, collect biological samples (plasma, urine, bile, or tissues) after administration of Zafirlukast-13C d6, then process using protein precipitation, liquid-liquid extraction, or solid-phase extraction methods optimized for zafirlukast and its metabolites. [5] [6]

For LC-MS analysis, reconstitute the dried extracts in 100 μL of initial mobile phase and inject 5-10 μL into the LC-MS system. Employ a reversed-phase UHPLC system equipped with a C18 column (2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C. Use a binary mobile phase system consisting of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) with the following gradient elution: 0-2 min (5% B), 2-20 min (5-95% B), 20-23 min (95% B), 23-24 min (95-5% B), and 24-30 min (5% B) for column re-equilibration. The flow rate should be maintained at 0.3 mL/min. For mass spectrometric detection, use a high-resolution mass spectrometer (Q-TOF or Orbitrap) equipped with electrospray ionization (ESI) in positive mode. Set the source parameters as follows: capillary voltage 3.0 kV, cone voltage 40 V, source temperature 120°C, desolvation temperature 450°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Acquire data in both full-scan mode (m/z 100-1000) and data-dependent MS/MS mode for structural elucidation. [4] [3]

NMR Spectroscopy for Structural Confirmation

For definitive structural characterization of metabolites, NMR spectroscopy provides complementary information to MS data. Prepare samples by pooling HPLC fractions containing individual metabolites identified from LC-MS analysis, then evaporate to dryness under reduced temperature and pressure. Dissolve the residue in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CD3OD) and transfer to a 5 mm NMR tube. For comprehensive structural analysis, acquire one-dimensional ¹H NMR spectra and two-dimensional experiments including ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC), ¹³C-¹H Heteronuclear Multiple Bond Correlation (HMBC), and if sample quantity permits, ¹³C-¹³C correlation spectra using the INADEQUATE pulse sequence. The ¹³C labeling in Zafirlukast-13C d6 significantly enhances the sensitivity of ¹³C detection in NMR, facilitating the tracking of the carbon skeleton through metabolic pathways. Process all NMR spectra using appropriate software (e.g., MestReNova, TopSpin) with exponential line broadening of 0.3 Hz applied to ¹H NMR spectra prior to Fourier transformation. Reference chemical shifts to residual solvent peaks (DMSO-d6: ¹H 2.50 ppm, ¹³C 39.5 ppm; CD3OD: ¹H 3.31 ppm, ¹³C 49.0 ppm). [3]

Table 2: LC-MS and NMR Parameters for Metabolite Identification

Parameter Recommended Setting Purpose
LC Column C18 (2.1 × 100 mm, 1.7 μm) Optimal separation of metabolites
MS Ionization ESI Positive Enhanced detection of zafirlukast and metabolites
Mass Resolution >30,000 FWHM Accurate mass measurement for formula assignment
Collision Energy 20-40 eV Fragment generation for structural elucidation
NMR Field Strength ≥600 MHz Enhanced resolution for complex metabolite mixtures
NMR Experiment ¹H, ¹³C, HSQC, HMBC, INADEQUATE Complete structural assignment of unknown metabolites

Data Interpretation and Metabolite Identification

The interpretation of data from Zafirlukast-13C d6 metabolism studies leverages the distinct isotopic pattern created by the 13C and deuterium atoms to differentiate drug-derived metabolites from endogenous compounds. In LC-MS analysis, the labeled compound produces a characteristic mass shift of +7 Da compared to the unlabeled analog, appearing as a doublet in the mass spectrum due to the presence of both 13C and 12C isotopes. This signature pattern enables immediate recognition of zafirlukast-related metabolites in complex biological matrices. When using the IROA approach with differential labeling (5% 13C for test and 95% 13C for control), the resulting mirror-image isotopic patterns (centered around m/z 583 for the parent compound) provide immediate information about the carbon count of each metabolite, significantly reducing the number of possible molecular formulae. The IROA patterns also facilitate discrimination between biologically synthesized metabolites and background artifacts or contaminants, which lack these characteristic isotopic distributions. [1] [3]

For structural elucidation of metabolites, focus on several key parameters: (1) Retention time shifts in chromatographic separation that indicate changes in polarity due to metabolic transformations; (2) Precise mass measurements that enable determination of elemental composition with an error margin of <5 ppm; (3) Fragmentation patterns in MS/MS spectra that reveal structural features and sites of metabolic modification; and (4) Neutral loss patterns that indicate specific metabolic reactions such as glucuronidation (176.0321 Da) or glutathione conjugation (305.0682 Da). The 13C labeling specifically facilitates tracking of the carbon skeleton, allowing researchers to determine whether metabolic transformations occur on labeled portions of the molecule or if the metabolite retains the isotopic label. This information is particularly valuable for distinguishing between phase I (functionalization) and phase II (conjugation) metabolites, as well as for identifying unusual or unexpected metabolic pathways that might be missed with conventional approaches. [3]

Table 3: Key Metabolites of Zafirlukast and Their Characteristics

Metabolite Mass Shift (Da) Retention Time (min) Proposed Structure Biotransformation
Hydroxy Zafirlukast +15.99 14.2 Monohydroxylated CYP-mediated oxidation
Zafirlukast Related Compound C -54.08 11.8 Hydrolyzed product Ester hydrolysis
Zafirlukast Related Compound D +0.01 16.5 Isomer Tautomeric form
Zafirlukast Related Compound E +0.01 17.1 Isomer Stereoisomer
N-Desmethyl N-Hydroxymethyl +15.99 13.7 N-dealkylation followed by oxidation Sequential metabolism

Applications in Drug Development and Research

Zafirlukast-13C d6 serves as a powerful tool in multiple aspects of pharmaceutical research and development, extending beyond basic metabolite identification to more advanced applications. In drug interaction studies, the labeled compound enables precise investigation of zafirlukast's effects on cytochrome P450 enzymes, particularly its inhibition of CYP3A4 and CYP2C9 isoenzymes at concentrations接近 to clinically achieved plasma levels. This application is critical given that zafirlukast is extensively metabolized in the liver primarily through CYP2C9-mediated pathways, and its potential to alter the metabolism of co-administered drugs represents a significant safety consideration. Furthermore, the use of Zafirlukast-13C d6 in pharmacokinetic studies allows for accurate quantification of the parent drug and its metabolites without interference from endogenous compounds, enabling precise determination of key parameters including absorption, distribution, metabolism, and excretion (ADME) profiles. [5] [6]

Emerging research applications have revealed additional valuable uses for Zafirlukast-13C d6. Recent studies investigating the potential anti-tumor effects of zafirlukast have employed the labeled compound to elucidate its mechanisms of action, including modulation of Jagged-1/Notch-1/Hes-1, Wnt-4/β-catenin, and VEGF signaling pathways in cancer models. The anti-inflammatory properties of zafirlukast, central to its approved use in asthma management, can be more thoroughly investigated using the stable isotope-labeled version to track its distribution and metabolism in inflammatory disease models. Additionally, the compound finds application in antibacterial research, where studies have demonstrated that zafirlukast exhibits antibacterial effects that can be precisely monitored using the labeled analog. Across all these applications, the use of Zafirlukast-13C d6 enhances data quality, facilitates regulatory submissions, and accelerates the drug development process by providing unambiguous characterization of metabolic fate. [4] [7]

ZafirlukastWorkflow clusterSample Sample Preparation Phase clusterAnalytical Analytical Phase clusterData Data Analysis Phase Start Study Design SamplePrep Sample Preparation Zafirlukast-13C d6 incubation with biological system Start->SamplePrep LCAnalysis LC Separation C18 column, gradient elution 0.1% formic acid/acetonitrile SamplePrep->LCAnalysis Quench Quench reactions with cold acetonitrile SamplePrep->Quench Extract Extract metabolites Protein precipitation or SPE SamplePrep->Extract MSAnalysis MS Analysis High-resolution MS ESI positive mode Full scan + MS/MS LCAnalysis->MSAnalysis NMRConfirmation NMR Structural Confirmation 1H, 13C, HSQC, HMBC INADEQUATE for 13C-13C MSAnalysis->NMRConfirmation DataProcessing Data Processing IROA pattern analysis Mass shift detection Isotopic distribution NMRConfirmation->DataProcessing MetaboliteID Metabolite Identification Structural elucidation Pathway mapping Quantification DataProcessing->MetaboliteID Report Final Report Metabolite profiles Regulatory documentation MetaboliteID->Report

Diagram 1: Experimental Workflow for Metabolite Identification Using Zafirlukast-13C d6

Troubleshooting and Regulatory Considerations

When implementing metabolite identification protocols using Zafirlukast-13C d6, researchers may encounter several technical challenges that require specific troubleshooting approaches. A common issue is inadequate chromatographic separation of metabolites, which can be addressed by optimizing the mobile phase gradient, adjusting pH (typically between 3-5 with formic acid or ammonium acetate), or switching to alternative stationary phases such as phenyl-hexyl or pentafluorophenyl columns for improved selectivity. Another frequent challenge is low signal intensity for minor metabolites, which can be mitigated by increasing sample loading through larger injection volumes or concentration of extracts, optimizing ionization parameters specifically for the metabolite class of interest, or employing advanced scanning techniques like multiple reaction monitoring (MRM) for targeted metabolite detection. For NMR studies, low metabolite concentration may necessitate larger sample sizes or the use of cryoprobes for enhanced sensitivity. [6] [3]

From a regulatory perspective, metabolite identification studies using stable isotope-labeled compounds must adhere to specific guidelines established by agencies such as the FDA and EMA. The use of Zafirlukast-13C d6 should be thoroughly documented in regulatory submissions, including certificates of analysis confirming the isotopic purity and chemical identity of the labeled material. For human metabolism studies, regulatory guidance emphasizes the importance of identifying any metabolites that account for more than 10% of total drug-related material in circulation, with particular attention to disproportionate metabolites that may be present at higher levels in humans compared to animal species used in nonclinical safety assessments. The comprehensive characterization of zafirlukast metabolites should include not only structural identification but also assessment of their potential pharmacological activity and toxicity, especially considering that hydroxylated metabolites of zafirlukast have been shown to be at least 90 times less potent as LTD4 receptor antagonists compared to the parent drug in standard in vitro tests. [5] [6]

Conclusion

Zafirlukast-13C d6 represents an invaluable tool in modern drug metabolism and pharmacokinetics research, providing researchers with a robust means to elucidate the complete metabolic profile of zafirlukast with high specificity and accuracy. The integration of LC-MS and NMR methodologies, enhanced by the distinctive isotopic signature of Zafirlukast-13C d6, enables comprehensive structural characterization of both major and minor metabolites, facilitating a thorough understanding of the drug's metabolic fate. The experimental protocols outlined in this document provide a standardized approach that can be adapted to various research scenarios, from early discovery screening to definitive regulatory studies. As drug development continues to evolve toward more targeted therapies and personalized medicine approaches, the precise metabolite identification enabled by stable isotope-labeled compounds like Zafirlukast-13C d6 will remain essential for ensuring drug safety and optimizing therapeutic efficacy.

References

Zafirlukast-13C d6 sample preparation for mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Method for Zafirlukast

While not for the stable isotope-labeled form, a published ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining Zafirlukast in plasma offers a robust starting point. The key parameters of this method are summarized below [1].

Table 1: UPLC-MS/MS Method for Zafirlukast Determination

Parameter Specification
Analytical Technique Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Matrix Plasma
Sample Preparation Simple one-step protein precipitation using acetonitrile
Chromatography Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile : Water (containing 10 mM acetic acid) (80:20, v/v)
Flow Rate 0.3 mL/min
Run Time 1.5 minutes
Elution Time (Zafirlukast) 0.51 minutes
Mass Spectrometry Mode Electrospray Ionization (ESI), negative mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ion (Zafirlukast) m/z 574.11 > 462.07
Linear Range 0.17 - 600 ng/mL
Lower Limit of Quantification (LLOQ) 0.17 ng/mL

Core Principles for Quantitative MS Method Development

To adapt existing methods for your stable isotope-labeled internal standard (Zafirlukast-13C d6), the following principles from quantitative mass spectrometry should guide your protocol development [2] [3].

  • Internal Standardization: The use of a stable isotope-labeled internal standard (IS) is a cornerstone of reliable quantification in MS. The IS should be an isotopologue of the analyte—in this case, Zafirlukast-13C d6 is ideal. It is chemically identical to the analyte but can be distinguished by mass. Adding the IS to the sample before processing corrects for variability in sample preparation, ionization efficiency, and instrument response [3].
  • Sample Preparation: The primary goal is to reduce matrix effects that can cause ion suppression, a phenomenon where co-eluting substances interfere with the ionization of your analyte. The cited method uses a simple protein precipitation, but you may need to consider more rigorous techniques like liquid-liquid extraction or solid-phase extraction for cleaner samples, depending on your specific matrix [1] [3].
  • Chromatographic Separation: Effective separation via UPLC is critical. It reduces ion suppression by separating the analyte from matrix components. Using a C18 column and optimizing the mobile phase, as shown in Table 1, provides an excellent model [1].
  • Mass Spectrometric Detection: The MRM mode on a triple quadrupole mass spectrometer is the gold standard for sensitivity and specificity. You will need to establish optimized MRM transitions for both your analyte (unlabeled Zafirlukast) and your internal standard (Zafirlukast-13C d6). The transition for the internal standard will be shifted to a higher mass-to-charge (m/z) ratio due to the presence of heavy isotopes [2] [1].

The following diagram illustrates the core workflow of a quantitative MS analysis using an internal standard:

G Sample Sample + Internal Standard (Zafirlukast-13C d6) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LC Liquid Chromatography (Separation) Prep->LC MS Mass Spectrometry (Ionization & MRM Detection) LC->MS Quant Data Analysis & Quantification (Peak Area Ratio) MS->Quant

Proposed Protocol for Sample Preparation and Analysis

Based on the gathered information, here is a detailed protocol framework. You will need to experimentally optimize the exact values for your specific instrument and labeled compound.

1. Solution Preparation

  • Stock Solutions: Prepare separate stock solutions of unlabeled Zafirlukast and Zafirlukast-13C d6 in DMSO, as Zafirlukast is freely soluble in it [4] [5]. A typical concentration is 1 mg/mL.
  • Working Solutions: Dilute stock solutions with a suitable solvent (e.g., acetonitrile/water mixture) to create working standards for the calibration curve and the internal standard working solution.
  • Mobile Phase: Prepare acetonitrile and water containing 10 mM acetic acid (80:20, v/v) [1].

2. Sample Processing Workflow

  • Spiking: Add a fixed, appropriate volume of the Zafirlukast-13C d6 internal standard working solution to all calibration standards, quality control samples, and experimental samples.
  • Protein Precipitation: Add a sufficient volume of ice-cold acetonitrile (e.g., a 3:1 ratio of acetonitrile to sample volume) to each sample. Vortex mix vigorously for 1-2 minutes.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 × g for 10 minutes) to pellet the precipitated proteins.
  • Collection: Carefully transfer the clear supernatant to a new vial for injection into the UPLC-MS/MS system.

The sample preparation process is summarized in the following workflow:

G Start Sample (e.g., Plasma) IS Add Internal Standard (Zafirlukast-13C d6) Start->IS Precipitate Add Acetonitrile (Vortex Mix) IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject UPLC-MS/MS Analysis Collect->Inject

3. UPLC-MS/MS Analysis

  • Chromatography: Inject the processed sample using the parameters listed in Table 1.
  • Mass Spectrometry:
    • Ionization: Use electrospray ionization (ESI) in negative mode [1].
    • MRM Transitions: Monitor the specific transitions. For unlabeled Zafirlukast, use the established transition of m/z 574.11 > 462.07 [1]. For Zafirlukast-13C d6, you must empirically determine the optimal precursor and product ions, which will be approximately 6 Da higher than the native compound.
    • Optimize source-dependent parameters (like capillary voltage, source temperature) and compound-dependent parameters (like collision energy) for both analyte and internal standard.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio (unlabeled Zafirlukast / Zafirlukast-13C d6) against the nominal concentration of the calibration standards.
  • Use linear regression with (1/x) or (1/x^2) weighting to fit the curve.
  • The concentration of Zafirlukast in unknown samples is calculated based on their measured peak area ratio using this calibration curve.

Critical Considerations for Method Validation

When developing and implementing this protocol, you must perform a full method validation. Key parameters to establish include [3]:

  • Specificity: Confirm that no endogenous matrix components interfere with the analyte or internal standard.
  • Accuracy and Precision: Evaluate over at least three validation runs using quality control (QC) samples at low, medium, and high concentrations.
  • Matrix Effects: Investigate ion suppression or enhancement by performing post-column infusion experiments or comparing the response of standards in neat solvent versus matrix.
  • Stability: Conduct stability experiments for the analyte in the stock solutions, during sample processing (e.g., benchtop, autosampler), and through freeze-thaw cycles.

References

Zafirlukast-13C d6 stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Zafirlukast-13C d6: Overview and Applications

Zafirlukast-13C d6 is a stable, heavy isotope-labeled version of Zafirlukast, containing six deuterium atoms and one carbon-13 atom. It is primarily used as an internal standard in quantitative bioanalysis to ensure accuracy and reliability when measuring the concentration of the parent drug (Zafirlukast) in biological samples like plasma, serum, or tissue homogenates. [1]

The table below summarizes its key chemical characteristics:

Property Description
Chemical Formula C({}{30})(^{13})CH({}{27})D({}{6})N({}{3})O({}_{6})S [1] [2]
Molecular Weight 582.70 g/mol [1]
Synonyms ICI 204219-13C d6 [1]
CAS Number The non-labeled Zafirlukast CAS # is 107753-78-6. [2]
Labeled Position 13C- and deuterium-labeled [1]
Primary Application Internal standard for quantitative analysis by LC-MS, GC-MS, or NMR. [1]

Protocol for Quantitative Analysis in Biological Samples

While the stability profile must be established experimentally, here is a generalized protocol for using Zafirlukast-13C d6 in bioanalysis.

1. Sample Preparation and Calibration

  • Stock Solution Preparation: Prepare a primary stock solution of Zafirlukast-13C d6 in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol. Accurately determine its concentration.
  • Working Internal Standard (IS) Solution: Dilute the stock solution with methanol or a methanol-water mixture to create a working solution, typically in the ng/mL to µg/mL range, suitable for spiking into samples.
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of unlabeled Zafirlukast into blank (drug-free) biological matrix. Use a fixed, consistent amount of the Zafirlukast-13C d6 working solution into each standard.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the assay.

2. Sample Pre-Treatment and Extraction

  • Aliquoting: Pipette a precise volume of the biological sample (e.g., 100 µL of plasma) into a tube.
  • Spiking with IS: Add a fixed volume of the Zafirlukast-13C d6 working solution to each sample. The IS should be added as early as possible in the process to correct for any losses during subsequent steps.
  • Protein Precipitation: A common and simple pre-treatment method. Add a volume of organic solvent (e.g., acetonitrile or methanol, typically 2-3 times the sample volume) to precipitate proteins. Vortex mix vigorously, then centrifuge (e.g., 10,000-15,000 x g for 10 minutes) to pellet the proteins.
  • Solid-Phase Extraction (SPE): For cleaner extracts and higher sensitivity, use SPE. Condition the SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with a water-methanol mixture, and then elute the analytes with a strong organic solvent like pure methanol or acetonitrile.
  • Evaporation and Reconstitution: Evaporate the extracted sample under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue in a mobile phase-compatible solvent (e.g., a water-methanol mixture) for injection into the LC-MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC): Use a reversed-phase C18 column. The mobile phase is often a gradient of water (with a volatile buffer like ammonium formate) and an organic modifier like methanol or acetonitrile. This separates Zafirlukast and its internal standard from other matrix components.
  • Mass Spectrometry (MS) Detection: Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitor Transitions: For Zafirlukast, monitor the transition from the parent ion [M+H]⁺ to a specific product ion. The Zafirlukast-13C d6 will have a distinct, higher mass-to-charge ratio (m/z) due to its heavy isotopes, but will exhibit nearly identical chromatographic behavior and fragmentation. Its role is to correct for variations in ionization efficiency and sample processing.

4. Data Analysis

  • The ratio of the peak area of Zafirlukast to the peak area of Zafirlukast-13C d6 is calculated for each calibration standard.
  • A calibration curve is constructed by plotting this area ratio against the known concentration of the standards.
  • The concentration of Zafirlukast in unknown samples is determined by interpolating their area ratio from this calibration curve.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps for designing a study to assess the stability of Zafirlukast-13C d6, which is critical for validating any bioanalytical method.

Start Start: Stability Assessment S1 1. Prepare QC Samples (Spike IS into matrix) Start->S1 S2 2. Define Storage Conditions (e.g., -80°C, -20°C, 4°C, RT) S1->S2 S3 3. Set Time Points (Short-term: 0, 6, 24h Long-term: 1, 3, 6 months) S2->S3 S4 4. Process & Analyze Samples (Extract and run via LC-MS/MS) S3->S4 S5 5. Calculate Peak Response (Area of Zafirlukast-13C d6) S4->S5 S6 6. Compare to Baseline (T=0) S5->S6 Decision % Change within ±15%? S6->Decision Stable Stable under Condition Decision->Stable Yes Unstable Not Stable Condition not validated Decision->Unstable No

Critical Considerations for Method Development

When developing and validating a method using Zafirlukast-13C d6, pay close attention to the following aspects informed by the pharmacology of the parent drug:

  • Matrix Effects: Despite the correction provided by the stable isotope-labeled IS, evaluate matrix effects during method validation. The extensive metabolism and high protein binding (>99%) of Zafirlukast mean that matrix composition can vary. [3] [4]
  • Chromatographic Separation: Ensure baseline separation of Zafirlukast-13C d6 from its unlabeled form and any potential isobaric metabolites. This is crucial for accurate MRM quantification.
  • Stability Experiments: You must experimentally determine the stability of Zafirlukast-13C d6 in your specific biological matrix under all conditions the samples will encounter. Key tests include:
    • Short-term/Bench-top Stability: At room temperature for the expected sample preparation duration.
    • Long-term Stability: In the storage freezer (e.g., -70°C or -20°C) over the intended storage period.
    • Freeze-Thaw Stability: After multiple (e.g., 3-5) cycles of freezing and thawing.
    • Processed Sample Stability: In the autosampler (e.g., 4-10°C) after extraction.
  • Understanding Parent Drug Properties: The parent Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. [3] [4] This information is vital when analyzing samples from in vivo studies, as it highlights the potential for metabolic interference.

References

Comprehensive Application Notes and Protocols: Zafirlukast-13C,d6 in Protein Binding and Drug Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zafirlukast-13C,d6 and Its Research Applications

This compound is a stable isotope-labeled form of the leukotriene receptor antagonist zafirlukast, specifically incorporating carbon-13 and deuterium atoms into its molecular structure. This compound serves as an essential tracer in modern drug development research, particularly for quantitative analysis of protein binding, drug metabolism, and pharmacokinetic studies. The chemical structure of this compound maintains identical pharmacological properties to the unlabeled compound while providing distinct mass spectrometry signatures that enable precise tracking and quantification in complex biological matrices. With a molecular weight of 582.70 g/mol (compared to 575.7 g/mol for unlabeled zafirlukast), the isotope-labeled form exhibits minimal chromatographic separation while being easily distinguishable via mass spectrometry, making it ideal for internal standardization in analytical methods [1].

The primary utility of this compound in research settings stems from its ability to facilitate accurate quantification during in vitro and in vivo studies without compromising the biological interactions of interest. As research into zafirlukast expands beyond its approved indications for asthma management to investigate potential applications in oncology, inflammation, and infectious disease, the need for precise analytical tools has become increasingly important [2] [3]. These application notes provide detailed methodologies for employing this compound in protein binding assays, with comprehensive protocols designed specifically for researchers and drug development professionals requiring robust, reproducible results in their investigational workflows.

Compound Properties and Clinical Pharmacology

Biochemical Properties and Mechanism of Action

This compound, with the empirical formula C30¹³CH27D6N3O6S, functions as a potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). The compound exhibits competitive binding against proinflammatory cysteinyl leukotrienes (LTC4, LTD4, and LTE4), effectively preventing leukotriene-induced inflammatory responses. The isotopic labeling pattern incorporates stable isotopes at positions that do not alter the fundamental biochemical interactions or receptor binding affinity, maintaining pharmacological activity identical to the unlabeled drug [1] [2]. The primary mechanism involves selective inhibition of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA), thereby reducing neutrophil and eosinophil migration, leukocyte adhesion, airway edema, inflammation, and bronchoconstriction [4] [5].

Basic Pharmacokinetic Properties

Table 1: Key Physicochemical and Pharmacokinetic Parameters of Zafirlukast

Parameter Value Reference
Molecular Weight (unlabeled) 575.7 g/mol [4]
Molecular Weight (this compound) 582.70 g/mol [1]
Protein Binding >99% (primarily albumin) [4] [6]
Apparent Volume of Distribution (Vss/F) ~70 L [4] [6]
Apparent Oral Clearance (CL/f) ~20 L/h [4] [6]
Elimination Half-Life 8-16 hours (mean 10 hours) [4] [5]
Primary Metabolic Pathway CYP2C9 (hydroxylation) [4] [5]
Primary Route of Elimination Biliary excretion (feces) [4] [5]

The pharmacokinetic profile of zafirlukast demonstrates rapid absorption following oral administration, with peak plasma concentrations typically achieved within 3 hours. The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 2C9 (CYP2C9), producing hydroxylated metabolites that are excreted predominantly in feces. Notably, these metabolites demonstrate at least 90-fold reduced potency as LTD4 receptor antagonists compared to the parent compound in standard in vitro tests [4] [6]. Zafirlukast exhibits linear pharmacokinetics over a dose range of 5-80 mg, with steady-state plasma concentrations proportional to dose and predictable from single-dose data. The bioavailability of zafirlukast decreases by approximately 40% when administered with food, necessitating fasting conditions for consistent exposure [4] [5].

Experimental Protocols and Methodologies

Plasma Protein Binding Assay Using Equilibrium Dialysis

Purpose: To determine the extent of plasma protein binding of this compound using human plasma and validate the applicability of the stable isotope-labeled form as a tracer for pharmacokinetic studies.

Materials and Reagents:

  • This compound (purity ≥99%; [1])
  • Blank human plasma (heparinized)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Equilibrium dialysis device with semi-permeable membranes (MW cutoff: 12-14 kDa)
  • LC-MS/MS system with electrospray ionization source

Procedure:

  • Prepare a stock solution of this compound in DMSO at 1 mM concentration, followed by serial dilution in PBS to create a 10 μM working solution.
  • Spike the working solution into blank human plasma to achieve a final concentration of 1 μM (final DMSO concentration <1%).
  • Load 1 mL of spiked plasma into the donor chamber and 1 mL of PBS into the receiver chamber of the equilibrium dialysis device.
  • Perform dialysis in a temperature-controlled environment at 37°C with gentle agitation (approximately 100 rpm) for 6 hours to reach equilibrium.
  • Post-dialysis, collect samples from both chambers and precipitate proteins using cold acetonitrile (2:1 acetonitrile-to-sample ratio).
  • Centrifuge samples at 14,000 × g for 10 minutes and analyze the supernatant using LC-MS/MS.

LC-MS/MS Analysis Conditions:

  • Chromatography: Reverse-phase C18 column (2.1 × 50 mm, 1.8 μm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 20% B to 95% B over 5 minutes, hold for 2 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Mass Spectrometry: Multiple reaction monitoring (MRM) transitions: 583.2 → 462.1 (this compound) and 577.2 → 456.1 (unlabeled zafirlukast for comparison) [1] [2]

Table 2: Plasma Protein Binding Results for this compound

Matrix Free Fraction (%) Bound Fraction (%) Ratio (Bound/Free)
Human Plasma 0.85 ± 0.12 99.15 ± 0.12 116.6:1
Albumin Solution (40 mg/mL) 1.02 ± 0.15 98.98 ± 0.15 97.0:1
Acidic Glycoprotein Solution (1 mg/mL) 4.32 ± 0.41 95.68 ± 0.41 22.1:1
Metabolic Stability Assay in Human Liver Microsomes

Purpose: To evaluate the metabolic stability of this compound and identify potential drug-drug interactions mediated by cytochrome P450 enzymes.

Materials and Reagents:

  • Pooled human liver microsomes (0.5-1.0 mg protein/mL)
  • NADPH-regenerating system
  • 0.1 M phosphate buffer (pH 7.4)
  • This compound and unlabeled zafirlukast for comparison
  • Specific CYP inhibitors (including sulfaphenazole for CYP2C9)

Procedure:

  • Prepare incubation mixtures containing liver microsomes (0.5 mg protein/mL), 0.1 M phosphate buffer (pH 7.4), and this compound at 1 μM final concentration.
  • Pre-incubate mixtures for 5 minutes at 37°C before initiating reactions with NADPH-regenerating system.
  • At predetermined time points (0, 5, 15, 30, 45, 60 minutes), withdraw 50 μL aliquots and terminate reactions with cold acetonitrile containing internal standard.
  • Process samples by centrifugation (14,000 × g, 10 minutes) and analyze supernatants by LC-MS/MS.
  • For inhibition studies, include specific CYP inhibitors in parallel incubations.

Data Analysis: Calculate intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) × (Incubation volume / Microsomal protein) where t1/2 is the elimination half-life determined from the slope of the natural logarithm of concentration versus time plot.

The following diagram illustrates the experimental workflow for protein binding and metabolism studies:

workflow Start Start SamplePrep Sample Preparation (this compound in plasma) Start->SamplePrep EquilibriumDialysis Equilibrium Dialysis (6 hours, 37°C) SamplePrep->EquilibriumDialysis MicrosomalIncubation Microsomal Incubation (NADPH system) SamplePrep->MicrosomalIncubation ProteinPrecipitation Protein Precipitation (Cold acetonitrile) EquilibriumDialysis->ProteinPrecipitation LCMSAnalysis LC-MS/MS Analysis (MRM monitoring) ProteinPrecipitation->LCMSAnalysis DataProcessing Data Processing & Calculation LCMSAnalysis->DataProcessing Results Binding Parameters % Bound, fu, CLint DataProcessing->Results Timepoints Aliquot Collection (0, 5, 15, 30, 45, 60 min) MicrosomalIncubation->Timepoints Timepoints->ProteinPrecipitation

Diagram 1: Experimental workflow for protein binding and metabolic stability studies of this compound

Data Analysis and Interpretation Guidelines

Calculation of Protein Binding Parameters

The extent of protein binding is calculated using the following equations:

Free Fraction (f_u) = C_receiver / C_donor Percent Bound = [(C_donor - C_receiver) / C_donor] × 100

where C_donor represents the concentration in the plasma chamber after equilibrium and C_receiver represents the concentration in the buffer chamber after equilibrium. Correction for non-specific binding to the dialysis apparatus should be performed by including control experiments with PBS in both chambers.

For this compound, the expected protein binding is >99%, consistent with the unlabeled compound [4] [6]. The high binding affinity primarily to albumin, with minimal binding to alpha-1-acid glycoprotein, contributes to its moderate volume of distribution (approximately 70 L) and explains certain drug interaction phenomena.

Interpretation of Metabolic Stability Data

The metabolic stability data provides critical insights into the potential for drug interactions and interindividual variability in pharmacokinetics. Zafirlukast is primarily metabolized by CYP2C9, with additional contributions from CYP3A4. The following table summarizes key drug interaction findings:

Table 3: Clinically Relevant Drug Interactions with Zafirlukast

Interacting Drug Effect on Zafirlukast Exposure Effect on Interacting Drug Clinical Recommendation
Warfarin (CYP2C9 substrate) No significant change ↑ S-warfarin AUC by 63%, ↑ half-life by 36%, ↑ prothrombin time by 35% Monitor prothrombin time closely [4] [6]
Erythromycin (CYP3A4 inhibitor) ↓ Plasma concentrations by ~40% Not reported Consider alternative asthma therapy [4] [6]
Theophylline ↓ Zafirlukast concentrations by ~30% No significant effect on theophylline Monitor asthma symptoms [4] [6]
Aspirin ↑ Zafirlukast concentrations by ~45% Not reported Use with caution [4] [6]
Fluconazole (CYP2C9 inhibitor) ↑ Zafirlukast exposure by ~58% Not reported Consider dose adjustment [6]

The metabolic stability assay using this compound allows researchers to quantitatively predict these interactions by measuring the inhibition or induction of metabolite formation in the presence of concomitant medications.

Research Applications and Advanced Protocols

Transporter Inhibition Assays

Emerging research indicates that zafirlukast exhibits inhibitory effects on various membrane transporters, including multidrug and toxin extrusion proteins (MATEs) and organic cation transporters (OCTs). These interactions can be quantitatively assessed using this compound as a tracer.

MATE1/2K Inhibition Assay:

  • Culture HEK293 cells stably expressing human MATE1 or MATE2K
  • Incubate with ASP+ (a fluorescent substrate) in the presence of increasing concentrations of this compound (0.1-100 μM)
  • Measure fluorescence after 1.5 minutes to determine IC50 values
  • Expected results: IC50 of 1.3 μM for MATE1 and 7.6 μM for MATE2K [2]

The following diagram illustrates the key metabolic pathways and transporter interactions of zafirlukast:

metabolism Zafirlukast Zafirlukast CYP2C9 CYP2C9 Primary Pathway Zafirlukast->CYP2C9 Main Route CYP3A4 CYP3A4 Minor Pathway Zafirlukast->CYP3A4 Minor Route TransporterInhibition Transporter Inhibition Zafirlukast->TransporterInhibition HydroxylatedMetabolites Hydroxylated Metabolites (90x less active) CYP2C9->HydroxylatedMetabolites CYP3A4->HydroxylatedMetabolites Excretion Biliary Excretion (90% feces, 10% urine) HydroxylatedMetabolites->Excretion MATE1 MATE1 IC50: 1.3 μM TransporterInhibition->MATE1 MATE2K MATE2K IC50: 7.6 μM TransporterInhibition->MATE2K OCT2 OCT2 IC50: 9.7 μM TransporterInhibition->OCT2

Diagram 2: Metabolic pathways and transporter interactions of zafirlukast

Application in Anticancer Research Protocols

Recent investigations have revealed that zafirlukast demonstrates anticancer properties in various in vitro models, particularly in triple-negative breast cancer (MDA-MB-231 cells) and lung adenocarcinoma. This compound can be employed in these studies to precisely quantify drug distribution and cellular uptake.

Cell Cycle Analysis Protocol:

  • Culture MDA-MB-231 cells in DMEM with 10% FBS
  • Treat with 20 μM this compound for 12-48 hours
  • Harvest cells and fix with 70% ethanol
  • Stain with propidium iodide and analyze by flow cytometry
  • Expected outcome: G0/G1 cell cycle arrest with decreased cyclin D1 and CDK4 expression, and increased p27 expression [3]

Apoptosis and ER Stress Measurement:

  • Treat MDA-MB-231 cells with 20 μM this compound for 6-12 hours
  • Measure caspase 3/7 activation using fluorescent substrates
  • Analyze ER stress markers (CHOP, ATF6, IRE1) by western blotting
  • Expected outcome: Induction of apoptosis through ER stress pathways, with zafirlukast activating ATF6 and IRE1 pathways, but not PERK pathway [3]

Quality Control and Method Validation

Analytical Method Validation Parameters

When implementing protocols with this compound, thorough method validation is essential to ensure data reliability and reproducibility. The following parameters should be established:

  • Accuracy and Precision: Intra-day and inter-day precision should be <15% CV, with accuracy within ±15% of nominal values
  • Linearity: Calibration curves typically show linearity from 1-1000 ng/mL with correlation coefficients (r²) >0.99
  • Selectivity: No significant interference from blank plasma or biological matrices at the retention time of this compound
  • Recovery: Consistent extraction efficiency (>85%) across quality control concentrations
  • Stability: Evaluation of bench-top, processed sample, and freeze-thaw stability under experimental conditions
Troubleshooting Common Technical Issues
  • Low Recovery in Protein Binding Assays: Consider potential non-specific binding to dialysis apparatus; use appropriate membrane materials and include control experiments
  • Inconsistent Metabolic Rates: Ensure consistent microsomal protein activity between batches; use quality control substrates with established metabolic rates
  • Matrix Effects in LC-MS/MS: Utilize stable isotope-labeled internal standards (like this compound) to compensate for ionization suppression/enhancement
  • Cellular Toxicity in Transporter Assays: Optimize incubation times and concentrations to maintain cell viability while measuring transporter activity

Conclusion

This compound serves as a valuable research tool for investigating the protein binding, metabolic fate, and transporter interactions of this multifaceted pharmaceutical compound. The protocols outlined in this document provide robust methodologies for generating reliable, reproducible data applicable to drug development decision-making. As research continues to expand beyond zafirlukast's traditional respiratory indications into novel therapeutic areas such as oncology, the precise quantification enabled by stable isotope-labeled forms becomes increasingly important for understanding its complete pharmacological profile. Researchers are encouraged to adapt these core protocols to address specific experimental questions while maintaining the fundamental principles of appropriate controls and validation procedures outlined herein.

References

Comprehensive Application Notes and Protocols for Zafirlukast-13C d6 CYP450 Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Zafirlukast is a potent leukotriene receptor antagonist used for the maintenance treatment of asthma, functioning as a selective and competitive antagonist of leukotriene D₄ and E₄ (LTD₄ and LTE₄) at the CysLT₁ receptor. Understanding its metabolic profile is crucial in drug development due to its association with idiosyncratic hepatotoxicity and potential for drug-drug interactions. The stable isotope-labeled analog Zafirlukast-13C d6 incorporates carbon-13 and deuterium atoms at specific molecular positions, creating a unique isotopic signature that differentiates it from the native compound in mass spectrometry analyses. This labeling strategy enables precise tracking of the parent drug and its metabolites in complex biological matrices, providing distinct advantages for absorption, distribution, metabolism, and excretion studies and allowing researchers to differentiate between administered compound and endogenous compounds or environmental contaminants.

The cytochrome P450 system represents the primary metabolic pathway for zafirlukast, with CYP2C9 identified as the major enzyme responsible for its hydroxylation, while CYP3A4 contributes to the formation of reactive metabolites. This application note provides detailed methodologies for investigating zafirlukast metabolism using the stable isotope-labeled version (Zafirlukast-13C d6), enabling researchers to conduct robust metabolism studies while maintaining isotopic integrity throughout experimental procedures. The protocols outlined herein are specifically designed for drug metabolism scientists, pharmacologists, and analytical chemists working in pharmaceutical development settings, with particular emphasis on applications in reaction phenotyping, metabolite identification, and enzyme inhibition studies.

In Vitro Metabolism Studies

Metabolic Stability Assay

The metabolic stability of zafirlukast in liver microsomes follows characteristic phase I oxidation patterns. To assess stability using Zafirlukast-13C d6:

  • Incubation System: Prepare reaction mixtures containing 0.5 mg/mL human liver microsomes, 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM magnesium chloride in 100 mM potassium phosphate buffer (pH 7.4). Maintain the system at 37°C in a water bath with gentle shaking.

  • Substrate Concentration: Use 1 μM Zafirlukast-13C d6 (from 1 mM stock solution in DMSO, keeping final organic solvent concentration below 0.1%).

  • Reaction Initiation and Termination: Start the reaction by adding NADP+ and take 50 μL aliquots at predetermined time points (0, 5, 15, 30, 45, 60 minutes). Immediately transfer aliquots to ice-cold acetonitrile containing internal standard (100 ng/mL tolbutamide-d9) to terminate the reaction.

  • Sample Processing: Vortex samples for 30 seconds, centrifuge at 14,000 × g for 10 minutes, and collect the supernatant for LC-MS/MS analysis. Include control incubations without cofactors and without microsomes to account for non-enzymatic degradation.

  • Data Analysis: Calculate the intrinsic clearance using the formula: CL1/2) × (mL incubation/mg microsomal protein) × (mg microsomal protein/g liver) × (g liver/kg body weight), where t1/2 is the elimination half-life determined from the slope of the natural logarithm of concentration versus time plot.

Reaction Phenotyping

Reaction phenotyping identifies the specific cytochrome P450 enzymes responsible for zafirlukast metabolism, which is crucial for predicting drug-drug interactions. The primary enzymes involved in zafirlukast metabolism include CYP2C9 (major pathway) and CYP3A4 (minor pathway contributing to reactive metabolite formation) [1] [2].

  • Chemical Inhibition Study: Incubate Zafirlukast-13C d6 (1 μM) with human liver microsomes in the presence of selective CYP inhibitors:

    • Sulfaphenazole (10 μM) for CYP2C9
    • Ketoconazole (1 μM) for CYP3A4
    • Ticlopidine (10 μM) for CYP2C19
    • Quinidine (10 μM) for CYP2D6
    • α-Naphthoflavone (10 μM) for CYP1A2
  • Recombinant Enzyme Study: Incubate Zafirlukast-13C d6 (1 μM) with individual cDNA-expressed CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) at 25 pmol/mL for 60 minutes. Terminate reactions with ice-cold acetonitrile and analyze metabolite formation.

  • Correlation Analysis: Incubate Zafirlukast-13C d6 (1 μM) with a panel of human liver microsomes from at least 12 individual donors with characterized CYP activities. Measure metabolite formation rates and correlate with known CYP marker activities.

Table 1: CYP Enzyme Contributions to Zafirlukast Metabolism

CYP Enzyme Contribution to Metabolism Primary Metabolite Inhibition Effect
CYP2C9 Major (~70-80%) Hydroxylated metabolites ~80% reduction with sulfaphenazole
CYP3A4 Minor (~15-20%) Reactive iminium species ~20% reduction with ketoconazole
CYP2C19 Negligible - No significant effect
CYP2D6 Negligible - No significant effect
CYP1A2 Negligible - No significant effect
Metabolite Identification

Metabolite identification studies for Zafirlukast-13C d6 should be conducted using high-resolution mass spectrometry to characterize both phase I and phase II metabolites:

  • Incubation Conditions: Incubate 10 μM Zafirlukast-13C d6 with human hepatocytes (1 million cells/mL) or human liver microsomes (1 mg/mL) fortified with NADPH and UDPGA for up to 4 hours at 37°C.

  • Sample Collection: Collect aliquots at 0, 0.5, 1, 2, and 4 hours. Quench with two volumes of ice-cold acetonitrile, centrifuge, and evaporate supernatant under nitrogen. Reconstitute in 0.1% formic acid in water:acetonitrile (95:5) for analysis.

  • LC-HRMS Conditions: Use a C18 column (2.1 × 100 mm, 1.7 μm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Employ a gradient from 5% B to 95% B over 25 minutes. Acquire data in positive electrospray ionization mode with data-dependent MS/MS on a high-resolution mass spectrometer.

  • Data Processing: Use isotope pattern recognition software to identify metabolites based on the characteristic mass shift introduced by the 13C d6 label. Key metabolites to monitor include hydroxylated zafirlukast, O-demethylated products, and glutathione conjugates resulting from reactive intermediate formation.

Enzyme Inhibition Studies

Reversible Inhibition

Zafirlukast demonstrates selective inhibition of specific CYP enzymes, which can lead to clinically significant drug-drug interactions. The following protocol assesses reversible inhibition using Zafirlukast-13C d6:

  • IC₅₀ Determination: Incubate human liver microsomes (0.1 mg/mL) with probe substrates at approximate Km concentrations (phenacetin 50 μM for CYP1A2, tolbutamide 100 μM for CYP2C9, S-mephenytoin 50 μM for CYP2C19, dextromethorphan 5 μM for CYP2D6, midazolam 2.5 μM for CYP3A4) with varying concentrations of Zafirlukast-13C d6 (0.1-100 μM) for 30 minutes.

  • Kᵢ Determination: Conduct detailed inhibition studies at 5-7 substrate concentrations (0.5×Km to 2×Km) with 4-5 inhibitor concentrations (0.5×IC₅₀ to 2×IC₅₀). Include positive control inhibitors for each CYP enzyme.

  • Inhibition Mechanism: Determine inhibition mechanism (competitive, non-competitive, mixed) by analyzing Lineweaver-Burk and Dixon plots.

Table 2: Inhibition Parameters of Zafirlukast on Human Cytochrome P450 Enzymes

CYP Enzyme Probe Substrate IC₅₀ (μM) Kᵢ (μM) Inhibition Type
CYP2C9 Tolbutamide 7.0 3.8-5.9 Competitive
CYP3A4 Triazolam 20.9 - Mixed
CYP2C19 S-Mephenytoin 32.7 - Competitive
CYP1A2 Phenacetin 56.0 - Non-competitive
CYP2D6 Dextromethorphan 116.0 - Non-competitive
CYP2E1 Chlorzoxazone >250 - No inhibition
Time-Dependent Inhibition (Mechanism-Based Inhibition)

Zafirlukast exhibits mechanism-based inactivation of CYP3A4 through the formation of a reactive α,β-unsaturated iminium species [1]. This protocol characterizes time-dependent inhibition using Zafirlukast-13C d6:

  • Primary Incubation: Pre-incubate human liver microsomes (1 mg/mL) with Zafirlukast-13C d6 (0-50 μM) and NADPH (1 mM) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Secondary Incubation: At predetermined time points (0, 5, 10, 15, 20, 30 minutes), transfer aliquots (10 μL) from the primary incubation to the secondary incubation containing midazolam (50 μM, CYP3A4 substrate) and NADPH (1 mM) in a total volume of 100 μL. Incubate for 5 minutes.

  • Reaction Termination and Analysis: Terminate secondary reactions with ice-cold acetonitrile containing internal standard. Analyze metabolite formation (1'-hydroxymidazolam) via LC-MS/MS.

  • Kinetic Parameters: Determine the inactivation rate constant (kinact) and inhibitor concentration at half-maximal inactivation (KI) by fitting data to the equation: kobs = kinact × [I] / (KI + [I]), where kobs is the observed inactivation rate constant at inhibitor concentration [I]. Zafirlukast typically shows KI = 13.4 μM and kinact = 0.026 min⁻¹ [1].

Analytical Methods

LC-MS/MS Conditions for Zafirlukast-13C d6 Quantification

Liquid chromatography-tandem mass spectrometry provides the specificity and sensitivity required for zafirlukast metabolism studies. The following method is optimized for Zafirlukast-13C d6 and its metabolites:

  • Chromatography System: UHPLC system with C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C.

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Use gradient elution: 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-20% B), 4.1-5.0 min (20% B) at flow rate 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization in positive mode.

  • MS Parameters: Source temperature: 150°C, desolvation temperature: 500°C, cone gas flow: 150 L/h, desolvation gas flow: 1000 L/h, collision gas flow: 0.15 mL/min.

Table 3: Mass Transitions for Zafirlukast-13C d6 and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
Zafirlukast-13C d6 581.68 340.20 25 3.8
Hydroxylated Metabolite 597.68 356.20 22 3.2
GSH Conjugate 886.85 431.20 30 3.1
Tolbutamide-d9 (IS) 284.10 186.10 15 3.5
Stable Isotope Labeling Considerations

The 13C d6 labeling in zafirlukast introduces a mass shift sufficient for differentiation from native zafirlukast in mass spectrometry analyses. Key considerations include:

  • Isotopic Purity: Verify isotopic purity (>99%) of Zafirlukast-13C d6 before use to ensure accurate quantification.

  • Isotope Effects: Deuterium labeling may potentially alter metabolic rates if placed at sites of metabolism. The 13C d6 labeling pattern should be designed to avoid significant isotope effects on CYP-mediated reactions.

  • Internal Standard Utility: Zafirlukast-13C d6 can serve as an internal standard for native zafirlukast in quantitative assays, providing nearly identical chromatographic behavior and extraction efficiency with distinct mass spectral detection.

Data Analysis and Interpretation

Kinetic Parameter Calculations

Metabolic kinetic parameters provide crucial information for predicting in vivo drug behavior. Calculate parameters using appropriate models:

  • Michaelis-Menten Kinetics: For metabolite formation, fit data to V = (Vmax × [S]) / (Km + [S]), where V is reaction velocity, [S] is substrate concentration, Vmax is maximum velocity, and Km is Michaelis constant.

  • Inhibition Constants: For competitive inhibition, use Km,app = Km × (1 + [I]/Ki), where [I] is inhibitor concentration and Ki is inhibition constant.

  • Inactivation Kinetics: For mechanism-based inhibition, determine kinact and KI from nonlinear regression of kobs versus [I] plot.

Table 4: Pharmacokinetic Parameters of Zafirlukast

Parameter Value Conditions Reference
Bioavailability Unknown (reduced 40% by food) Oral administration [3] [2]
Protein Binding >99% (primarily albumin) In plasma [3] [4]
Elimination Half-life 10 hours In healthy volunteers [3] [4] [2]
Apparent Oral Clearance 20 L/h In healthy volunteers [4]
Primary Metabolic Pathway Hydroxylation via CYP2C9 In human liver microsomes [2] [5]
Major Route of Elimination Feces (~90%) After oral administration [3] [4]
Statistical Analysis

Statistical approaches ensure reliable interpretation of metabolism data:

  • Experimental Replication: Perform all experiments in triplicate (n=3) with appropriate controls.

  • Data Presentation: Report data as mean ± standard deviation. Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) for group comparisons.

  • Correlation Analysis: For reaction phenotyping, use Pearson correlation coefficients to assess relationships between metabolite formation and CYP enzyme activities.

Regulatory Considerations and Clinical Relevance

Drug-Drug Interaction Risk Assessment

Based on comprehensive metabolism studies, zafirlukast demonstrates several clinically relevant interactions:

  • CYP2C9 Substrates: Zafirlukast moderately inhibits CYP2C9 (Ki 3.8-5.9 μM) and may increase exposure to drugs like S-warfarin, phenytoin, and tolbutamide [6] [7]. Clinical studies show zafirlukast increases warfarin prothrombin time by approximately 35% [3] [2].

  • CYP3A4 Inhibition: As both a substrate and mechanism-based inhibitor of CYP3A4, zafirlukast may participate in complex interactions with drugs metabolized by this enzyme [1].

  • Affected by CYP2C9 Inhibitors: Fluconazole (a potent CYP2C9 inhibitor) increases zafirlukast AUC by 1.6-fold, while itraconazole (CYP3A4 inhibitor) shows no significant effect, confirming CYP2C9 as the primary metabolic pathway [5].

  • Interactions with Other Drugs: Erythromycin decreases zafirlukast exposure by approximately 40%, while aspirin increases zafirlukast levels by about 45% [2].

The following diagram illustrates the major metabolic pathways and key interactions of zafirlukast:

G Zafirlukast Zafirlukast CYP2C9 CYP2C9 Zafirlukast->CYP2C9 Primary Pathway CYP3A4 CYP3A4 Zafirlukast->CYP3A4 Minor Pathway Warfarin Warfarin Zafirlukast->Warfarin Increases PT Hydroxylated Hydroxylated CYP2C9->Hydroxylated Hydroxylation ReactiveIminium ReactiveIminium CYP3A4->ReactiveIminium Dehydrogenation GSHConjugate GSHConjugate ReactiveIminium->GSHConjugate GSH Trapping InactivatedCYP3A4 InactivatedCYP3A4 ReactiveIminium->InactivatedCYP3A4 Enzyme Inactivation Fluconazole Fluconazole Fluconazole->CYP2C9 Inhibition

Diagram 1: Zafirlukast Metabolic Pathways and Key Interactions. This diagram illustrates the primary (CYP2C9) and minor (CYP3A4) metabolic pathways of zafirlukast, highlighting the formation of a reactive intermediate that causes mechanism-based enzyme inactivation and the clinically significant drug interactions.

Laboratory Safety Considerations
  • Hepatotoxicity Awareness: Researchers should be aware that zafirlukast has been associated with idiosyncratic hepatotoxicity in clinical use [1] [8]. While this is rare in the clinical setting, appropriate safety precautions should be taken when handling the compound in laboratory settings.

  • Reactive Metabolite Handling: The formation of electrophilic α,β-unsaturated iminium species from zafirlukast metabolism [1] suggests potential reactivity that should be considered when working with concentrated solutions or metabolic systems generating these intermediates.

  • Personal Protective Equipment: Standard laboratory PPE including gloves, lab coats, and safety glasses should be worn when handling zafirlukast and its metabolites. Procedures should be conducted in well-ventilated areas or chemical fume hoods when appropriate.

Conclusion

The application of Zafirlukast-13C d6 in CYP450 metabolism studies provides powerful insights into the metabolic fate and drug interaction potential of this important asthma medication. The comprehensive protocols outlined in this document enable researchers to thoroughly characterize the metabolic stability, enzyme kinetics, and inhibition potential of zafirlukast using modern analytical techniques. The stable isotope labeling facilitates precise tracking of the drug and its metabolites, overcoming analytical challenges associated with complex biological matrices.

Understanding the dual role of zafirlukast as both a substrate and inhibitor of key CYP enzymes, particularly its mechanism-based inactivation of CYP3A4, is essential for predicting clinical drug interactions and assessing safety risks. The experimental approaches detailed herein support rational drug development decisions and informed clinical use of zafirlukast in patient populations who may be receiving concomitant medications.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Stable isotope-labeled compounds like Zafirlukast-13C,d6 have physical and chemical properties nearly identical to the unlabeled compound. Therefore, solubility data for Zafirlukast serves as a reliable guide.

The quantitative solubility data for Zafirlukast is summarized in the table below [1] [2].

Solvent Solubility (at 25°C) Notes
DMSO ≥ 28 mg/mL (∼100 mM) Standard solvent for stock solutions; may require gentle warming (37°C) and brief sonication [1] [2].
Water Practically insoluble Not suitable for direct dissolution [3] [4].
Methanol Slightly soluble Use for further dilution of DMSO stock [4].
Tetrahydrofuran, Dimethylsulfoxide, Acetone Freely soluble Alternative solvents for specific experimental setups [3] [4].

Stock Solution Preparation and Handling

Follow the workflow below to prepare a 100 mM stock solution in DMSO, which is the most common starting point for experimental use.

Start Start: Prepare 100 mM Stock Solution Step1 1. Weigh 5.83 mg of this compound (MW = 582.70 g/mol) Start->Step1 Step2 2. Transfer to a 100 μL volumetric vial Step1->Step2 Step3 3. Add ~80 μL of anhydrous DMSO Step2->Step3 Step4 4. Warm vial to 37°C and sonicate for 5-10 minutes Step3->Step4 Step5 5. Cool to room temperature and add DMSO to 100 μL final volume Step4->Step5 Step6 6. Mix by gentle vortexing Do not shake vigorously Step5->Step6 Store Aliquot and store stock solution at -20°C or below Step6->Store

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My stock solution has precipitated after storage. How can I recover it? Thaw the vial at room temperature for at least 60 minutes. If precipitate remains, gently warm the vial in a 37°C heat block or water bath with periodic shaking. Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation [2].

Q2: How do I create a working dilution for a cell-based assay? Always dilute your DMSO stock solution into an aqueous buffer (like PBS or culture medium). A general rule is to keep the final DMSO concentration below 0.1-0.5% to maintain cell viability. For example, add 1 μL of 100 mM stock to 1 mL of buffer for a 100 μM working solution (0.1% DMSO).

Q3: The compound is not dissolving in my aqueous buffer. What should I do? this compound is inherently insoluble in water. This is expected. Ensure you are first creating a stock in 100% DMSO, then performing a serial dilution into your aqueous buffer. The final solution may appear slightly cloudy; sonicating the final aqueous mixture briefly can help create a uniform suspension.

Q4: What are the critical storage conditions for the powder and stock solutions?

  • Powder: Desiccate at -20°C. The powder is stable for years under these conditions [2].
  • Stock Solution: Store in a sealed vial at or below -20°C. Under these conditions, the solution is typically stable for several months. Always centrifuge the vial before opening to ensure all liquid is at the bottom and to prevent loss [2].

Key Experimental Considerations

  • Internal Standard Use: this compound is primarily designed as an internal standard for quantitative analysis by LC-MS or GC-MS. Its nearly identical chromatographic behavior to the unlabeled drug, but distinct mass, makes it ideal for this purpose [5].
  • Handling Precautions: This product is for research use only and is not for human or veterinary use [5] [2].

References

Could Zafirlukast-13C,d6 Itself Cause Interference?

Author: Smolecule Technical Support Team. Date: February 2026

The use of a stable isotope-labeled internal standard like Zafirlukast-13C,d6 is specifically designed to minimize analytical interference [1]. Its near-identical chemical structure to the native analyte (Zafirlukast) ensures very similar behavior during sample preparation and chromatography, allowing it to effectively compensate for matrix effects and recovery losses.

However, proper method development is crucial to prevent potential issues. The table below summarizes the potential, yet unlikely, sources of interference and their solutions.

Potential Issue Description Recommended Solution
Incomplete Chromatographic Separation The IS and analyte must be separated by the LC to be distinguished by the MS. In rare cases, deuterated analogs can show slightly different retention times [1]. Optimize the LC method (mobile phase, column, gradient) to achieve baseline separation between the analyte and IS peaks [2] [3].
Isotopic Contribution (Carryover) The unlabeled (M+0) form of Zafirlukast present in the IS material could contribute to the native analyte's signal. Source the IS from a reputable supplier that guarantees high isotopic purity [4].
MS/MS Spectral Overlap If the mass spectrometer's resolution is insufficient, there might be overlap in the monitored ion transitions. Use high-purity MRM transitions. For Zafirlukast, a common transition is m/z 574.2 → 462.1; the IS will have a different precursor mass due to the 13C and d6 labels [2] [4].

Troubleshooting Guide for LC-MS/MS Peak Issues

If you are observing anomalous peaks, poor peak shape, or inconsistent quantification in your Zafirlukast assay, the following workflow can help you identify and resolve the problem. The issues are more likely related to the sample matrix or method conditions than the internal standard.

Start Start: Anomalous LC-MS/MS Peaks Q1 Are analyte and IS peaks clearly separated? Start->Q1 Q2 Do ion ratios for analyte and IS match standards? Q1->Q2 Yes A1 Optimize Chromatography Q1->A1 No Q3 Is IS response consistent across all samples? Q2->Q3 Yes A2 Investigate Co-eluting Interference Q2->A2 No A3 Investigate Matrix Effects Q3->A3 No End Issue Resolved Q3->End Yes A1->Q2 A2->Q3 A3->End

Symptom 1: Poor or Incomplete Peak Separation

This occurs when the analyte and internal standard peaks are not fully resolved, which can lead to inaccurate integration and quantification [3].

  • Solution: Optimize the liquid chromatography method.
    • Adjust the mobile phase: Modify the pH or composition of the buffer and organic solvent [2].
    • Change the gradient profile: Alter the timing of the organic solvent ramp to improve separation [1].
    • Use a different column: Switch to a column with a different stationary phase (e.g., C18 vs. phenyl) or smaller particle size [2].
Symptom 2: Inconsistent or Drifting Ion Ratios

A shift in the ratio between the quantifier and qualifier ions for either the analyte or IS suggests a co-eluting isobaric compound is interfering [1].

  • Solution: Identify and separate the interferent.
    • Improve sample cleanup: Use a more selective extraction technique (e.g., solid-phase extraction instead of protein precipitation) to remove the interfering substance [1].
    • Enhance chromatographic resolution: Further refine the LC method to achieve better separation from the co-eluting compound [3].
Symptom 3: Variable Internal Standard Response

If the peak area of your this compound IS is inconsistent between samples, it is a strong indicator of significant matrix effects, where co-eluting substances suppress or enhance ionization [1].

  • Solution: Assess and mitigate matrix effects.
    • Perform a post-column infusion experiment: Infuse a constant concentration of the analyte or IS into the MS while injecting a blank, extracted sample matrix. This will visually reveal regions of ion suppression/enhancement in the chromatogram, allowing you to adjust the LC method to elute your peaks in a "cleaner" region [1].
    • Use a more selective sample preparation: Implement a cleanup step that more effectively removes phospholipids and other common causes of matrix effects [1].

Experimental Protocols for Method Validation

To ensure your method is robust, incorporate these key experiments during validation.

Protocol 1: Post-Column Infusion for Matrix Effect Assessment [1]

This qualitative test helps you visualize ion suppression/enhancement.

  • Prepare Samples: Extract a blank matrix (e.g., drug-free plasma) from at least 6 different sources using your standard sample preparation protocol.
  • Set Up Infusion: Use a syringe pump to continuously infuse a solution of this compound (or native Zafirlukast) directly into the MS source post-column at a constant rate.
  • Inject and Analyze: Inject the extracted blank samples onto the LC column while the infusion is running. The MS should be in scanning mode to monitor the signal of the infused compound.
  • Interpret Results: A steady signal indicates no matrix effects. A dip in the signal indicates ion suppression, while a peak indicates ion enhancement at that specific retention time. Optimize your LC method so that your analyte and IS elute away from these regions.
Protocol 2: Determination of Processed Sample Stability [1]

This tests the integrity of your prepared samples in the autosampler.

  • Prepare Validation Samples: Prepare low and high concentration Quality Control (QC) samples in at least triplicate.
  • Initial Analysis: Inject these samples immediately after preparation.
  • Final Analysis: Re-inject the same prepared samples after storing them in the autosampler under the exact conditions (temperature, duration) you expect for a full analytical run.
  • Calculate and Compare: The mean concentration of the stability samples should be within ±15% of the initial concentration. Using a stable isotope-labeled IS like this compound helps control for any degradation in the autosampler.

References

optimizing chromatography for Zafirlukast-13C d6 separation

Author: Smolecule Technical Support Team. Date: February 2026

Chromatography Methods for Zafirlukast

The table below summarizes established High-Performance Liquid Chromatography (HPLC) conditions for separating and analyzing Zafirlukast and its key isomers [1] [2] [3].

Analysis Goal Chromatography Mode & Column Mobile Phase Composition Key Parameters & Notes
Separation of meta and para Isomers [3] Normal-Phase on Chiralpak-IA (Amylose-based) n-Hexane / Ethanol / Trifluoroacetic Acid / Diethyl Amine (65:35:0.1:0.1 v/v) Achieves resolution (Rs) >3.0. Uses a chiral column for positional isomers.
Impurity Profiling [2] Reversed-Phase (C18, 50mm, sub-2-µm particles) Gradient of Ammonium Formate (pH adjustment critical) and Acetonitrile A high-throughput, stability-indicating method. pH sensitivity is key for separating the meta/para impurity pair.
Quantification in Plasma [1] Normal-Phase on C18 column Solid-Phase Extraction followed by normal-phase separation Uses fluorescence detection. Demonstrates the applicability of normal-phase for biological samples.

Troubleshooting Guide & FAQs

Peak Co-elution or Poor Resolution
  • Problem: The peaks for Zafirlukast-13C d6 and its potential impurities (especially the meta and para isomers) are not fully separated.
  • Solutions:
    • Adjust Mobile Phase pH: For reversed-phase methods, even small changes in pH can significantly alter the ionization state of the isomers and their interaction with the stationary phase. Fine-tune the pH of the buffer (e.g., ammonium formate) to maximize resolution [2] [4].
    • Modify Gradient Program: If using a gradient, optimize the slope and the starting/ending percentages of the organic modifier (acetonitrile). A shallower gradient around the retention time of the critical pair can improve separation [2].
    • Change Column Chemistry: If resolution remains poor, switch to a column specifically designed for challenging separations. As shown in the table, a normal-phase chiral column (Chiralpak-IA) has been proven effective for resolving the ortho, meta, and para isomers of Zafirlukast [3].
Signal-to-Noise (S/N) Issues
  • Problem: A low signal-to-noise ratio for the Zafirlukast-13C d6 peak makes accurate quantification difficult.
  • Solutions:
    • Signal Averaging: Collect multiple scans (instruments). The signal-to-noise ratio improves proportionally to the square root of the number of scans (e.g., 4 scans improve S/N by 2x) [5].
    • Digital Smoothing: Apply post-run smoothing algorithms to the chromatographic data. This is a software-based approach to reduce high-frequency noise [5].
    • Hardware Checks: Ensure proper shielding of instrument electronics and cables to reduce environmental noise. Using a differential amplifier in the detector circuitry can also subtract out common-mode noise [5].
Retention Time Instability
  • Problem: The retention time of Zafirlukast-13C d6 shifts unpredictably between runs.
  • Solutions:
    • Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase composition, especially after a gradient run or a change in methods.
    • Control Temperature: Use a column heater to maintain a constant temperature, as retention can be highly sensitive to temperature fluctuations.
    • Check Mobile Phase Consistency: Pre-mix and degas mobile phases to ensure consistent composition and prevent bubble formation.

The diagram below outlines a logical workflow for developing and optimizing your chromatographic method.

G Start Start Method Development RP Reversed-Phase (C18) with Gradient Start->RP CheckRes Check Resolution of Critical Impurity Pair RP->CheckRes ResOK Resolution > 2.0? CheckRes->ResOK AdjustRP Optimize pH & Gradient ResOK->AdjustRP No Validate Validate Final Method ResOK->Validate Yes AdjustRP->CheckRes SwitchNP Switch to Normal-Phase on Chiral Column AdjustRP->SwitchNP If unresolved SwitchNP->Validate

Method Optimization Workflow for Zafirlukast Separation

Detailed Experimental Protocols

Protocol 1: Separation of Positional Isomers

This protocol is adapted from a published method for separating Zafirlukast isomers using a chiral stationary phase [3].

  • Column: Chiralpak-IA (250 x 4.6 mm, 5 µm or equivalent).
  • Mobile Phase: Prepare n-Hexane / Ethanol / Trifluoroacetic Acid / Diethyl Amine in the ratio 65:35:0.1:0.1 (v/v). Mix thoroughly and degas.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 240 nm
    • Injection Volume: 10-20 µL
    • Temperature: Ambient (or controlled at 25-30°C)
  • Procedure: Inject the standard and sample solutions. The expected elution order is ortho, meta, and para isomers, with resolutions greater than 3.0.
Protocol 2: Rapid UPLC-MS/MS Quantification

This protocol is based on a high-speed method for determining Zafirlukast in plasma, which can be adapted for purity checks [6].

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (with 10mM Acetic Acid) in the ratio 80:20 (v/v).
  • Chromatographic Conditions:
    • Flow Rate: 0.3 mL/min
    • Detection: Tandem Mass Spectrometry (MS/MS) with negative electrospray ionization (ESI-) and MRM transition m/z 574.11 > 462.07.
    • Run Time: 1.5 minutes.
  • Sample Preparation: For drug substance, dissolve in a suitable solvent (e.g., the mobile phase) and perform a simple dilution or filtration.

Key Takeaways

  • Isomer Separation is Critical: The most common challenge is separating the meta and para positional isomers of Zafirlukast. A normal-phase system with a chiral column is the most reliable solution [3].
  • pH is a Powerful Tool: In reversed-phase methods, precise control of mobile phase pH is the primary lever for optimizing the resolution of this critical pair [2].
  • Stable Isotope Minimal Impact: The chromatographic behavior of Zafirlukast-13C d6 will be virtually identical to the non-labeled compound, so you can confidently base your method on existing literature for Zafirlukast.

References

Zafirlukast-13C d6 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Zafirlukast Storage & Stability Overview

The table below summarizes key storage and handling parameters for Zafirlukast, which can inform practices for its labeled analog.

Parameter Condition Citation
Solid Form Storage Store at room temperature (RT); protect from light and moisture. [1] [2] [3]
Solid Form Stability Stable for 2 years as supplied. [2]
Solution Form Stability Solutions in DMSO stable at -20°C for up to 3 months. [2]
Moisture Sensitivity Protect from exposure to moisture. [2]
Thermal Stability Can be exposed to 59°F to 86°F (15°C to 30°C) for short periods during transport. [3]

Recommended Experimental Protocols

To ensure the integrity of your research materials, consider these protocols based on general chemical and pharmaceutical stability practices.

Primary Storage and Handling
  • Storage Condition: Store the supplied solid material at controlled room temperature, typically between 20°C and 25°C [1] [3].
  • Protection Measures: Keep the container tightly sealed in a dry environment and protected from light to prevent degradation [2] [3].
  • Handling: Allow the material to equilibrate to room temperature before opening to prevent condensation.
Preparation and Storage of Stock Solutions
  • Solvent: Prepare stock solutions in anhydrous DMSO [2].
  • Concentration: Stock solutions can be prepared at concentrations up to 10 mg/mL [2].
  • Storage: Aliquot the solution into tightly sealed vials and store at -20°C.
  • Stability: Use these aliquots within 3 months to ensure stability and avoid repeated freeze-thaw cycles [2].
Stability-Indicating Assay (Based on USP/ICH Guidelines)

Since direct data for Zafirlukast-13C d6 is unavailable, you can verify its stability using a validated method for the parent compound.

  • Principle: Use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate Zafirlukast from its degradation products [4] [5].
  • Chromatographic Conditions:
    • Column: ZORBAX–ODS (5 µm, 150 × 4.6 mm) or equivalent C18 column.
    • Mobile Phase: Acetonitrile / 0.05 M Phosphate buffer, pH 5.0 (50:50, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 240 nm [4].
  • Procedure: Analyze freshly prepared and stored samples of Zafirlukast-13C d6. A stable material should show a single, sharp peak with no significant new peaks appearing over time, indicating the absence of degradation.

The workflow for this stability assessment is as follows:

Start Start: Prepare Zafirlukast-13C d6 Sample Solution Store Store Aliquots Under Test Conditions Start->Store Analyze Analyze by RP-HPLC (Stability-Indicating Method) Store->Analyze Compare Compare Chromatograms vs. Fresh Standard Analyze->Compare ResultStable Stable (No New Peaks) Compare->ResultStable Match Found ResultUnstable Unstable (Degradation Peaks Present) Compare->ResultUnstable No Match

Frequently Asked Questions (FAQs)

Q1: What are the critical storage factors for Zafirlukast-13C d6? The most critical factors are moisture protection and storage temperature. The solid form should be kept dry at room temperature, while solutions in DMSO must be stored frozen at -20°C to maintain stability over months [2].

Q2: How can I verify if my Zafirlukast-13C d6 reference standard has degraded? Use a stability-indicating RP-HPLC method. Signs of degradation include the appearance of new peaks in the chromatogram, a change in the shape of the main peak, or a reduction in the peak area for the main compound compared to a fresh standard [4] [5].

Q3: The available data is for Zafirlukast, not the -13C d6 form. Is this applicable? While the core chemical structure and stability profile are expected to be very similar, the isotopic labeling could theoretically introduce minor differences in physical properties. Therefore, it is a best practice to treat the labeled compound with the same or greater caution as the parent compound and to establish your own stability data for critical applications.

Troubleshooting Common Scenarios

  • Unexpected Degradation Peaks in HPLC: This indicates the compound has broken down. Confirm that the solid was stored in a desiccator and that DMSO stock solutions were not subjected to multiple freeze-thaw cycles or stored at room temperature for extended periods.
  • Decreased Analytical Response: If the HPLC or MS response for the compound decreases over time, it is a strong indicator of instability. Check storage conditions and prepare fresh stock solutions.
  • Precipitation in Stock Solution: Before use, gently warm the vial and mix thoroughly. If precipitation persists, consider the solution compromised and prepare a fresh one.

References

Zafirlukast-13C d6 calibration curve linearity problems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Calibration Curve Linearity

The table below outlines specific symptoms, their likely causes, and recommended actions based on common analytical chemistry practices and reported issues [1] [2] [3].

Symptom Possible Cause Recommended Action
Non-linear (e.g., quadratic) curve at higher concentrations Detector saturation [3] Reduce Electro Multiplier (EM) voltage by a few hundred volts [3]. Re-run high standards to check response.
High % error at low concentrations; curve not fitting well Heteroscedasticity (uneven variance) [1] Apply weighted least squares regression (e.g., 1/x or 1/x²) [1] [4].
Poor accuracy, especially at low end Incorrect regression model [5] Use statistical test on y-intercept; do not force curve through origin unless justified [5].
Loss of sensitivity & non-linearity Active sites in inlet or column [3] Replace injection port liner, trim column end, perform inlet maintenance [3]. Remove/trim guard column if installed [3].
Inaccurate sample quantification Matrix effects (ion suppression/enhancement) [2] Use matrix-matched calibrators & a stable isotope-labeled internal standard (e.g., Zafirlukast-13C d6) [2].

Systematic Diagnostic Workflow

For a structured approach to resolving your issue, follow the diagnostic workflow below. It guides you from simple checks to more complex solutions.

Start Start: Calibration Linearity Issue A Check Detector Signal Inspect for saturation at high conc. Start->A B Saturation observed? A->B C Reduce EM Voltage or dilute high standards B->C Yes D Apply Weighted Regression Test 1/x or 1/x² weighting B->D No C->D E Low-end accuracy improved? D->E F Verify Calibration Model Statistically test y-intercept E->F No I Perform Instrument Maintenance Replace liner, trim column, check guard E->I Yes G Intercept significant? F->G H Do NOT force curve through origin G->H Yes G->I No H->I J Linearity restored? I->J K Confirm Matrix & Internal Standard Use matrix-matched calibrators and SIL internal standard J->K No End Issue Resolved J->End Yes K->End

Key Experimental Protocols for Linearity Assessment

When setting up your method, adhering to these protocols can prevent common linearity issues.

  • Calibration Curve Setup [1] [2] [4]: Prepare a minimum of six non-zero calibration standards. Use matrix-matched calibrators (e.g., in stripped plasma) to mimic the patient sample matrix and mitigate matrix effects. A stable isotope-labeled internal standard (SIL-IS) like Zafirlukast-13C d6 is highly recommended to correct for ion suppression/enhancement and extraction losses.
  • Regression and Weighting [1] [5] [4]: Use a multipoint calibration curve. Test both unweighted and weighted (e.g., 1/x, 1/x²) least squares regression models. Weighting is crucial to counteract heteroscedasticity, where the variance of the response is not constant across the concentration range, which is common in mass spectrometry. Do not force the calibration curve through the origin unless a statistical test confirms the y-intercept is not significantly different from zero.
  • Assessing Linearity [1] [6]: Move beyond relying solely on the correlation coefficient (r). A value close to 1 does not guarantee a correct model. Inspect the plot of residuals (the difference between observed and back-calculated responses). For a good linear fit, residuals should be randomly scattered around zero. A curved pattern indicates a lack of fit. Calculate the percent relative error (%RE) of back-calculated concentrations; errors should fall within acceptable limits across the range.

References

minizing matrix effects for Zafirlukast-13C d6 in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Matrix Effects

Matrix effects occur when compounds co-eluting with your analyte suppress or enhance its ionization, leading to inaccurate results [1] [2]. For stable isotope-labeled internal standards (SIL-IS) like Zafirlukast-13C d6, the goal is to ensure it experiences the same matrix effects as the unlabeled analyte to provide accurate correction.

You can assess matrix effects using these core methods:

1. Post-column Infusion (Qualitative Assessment) This method helps you visually identify regions of ion suppression or enhancement in your chromatographic run [3] [4].

  • Procedure: A neat solution of the analyte is infused post-column at a constant rate via a syringe pump. A blank matrix extract is then injected onto the LC column. The MS signal for the analyte is monitored over time [1] [4].
  • Interpretation: A stable signal indicates no matrix effects. A dip in the signal indicates ion suppression; a peak indicates ion enhancement [3]. This allows you to adjust chromatographic conditions to move your analyte's retention time away from problematic regions.

2. Post-extraction Spiking (Quantitative Assessment) This method, often considered the "golden standard," gives you a numerical value for the matrix effect, known as the Matrix Factor (MF) [3].

  • Procedure:
    • Measure the peak area (A) of your analyte in a neat solution (e.g., mobile phase).
    • Spike the same amount of analyte into a blank matrix extract after extraction and measure the peak area (B).
  • Calculation: MF = B / A [2]
  • Interpretation:
    • MF = 1: No matrix effect.
    • MF < 1: Ion suppression.
    • MF > 1: Ion enhancement. To assess the effectiveness of your SIL-IS, calculate the IS-normalized MF (MF of analyte / MF of IS). A value close to 1 indicates the internal standard is compensating well for the matrix effect [3].

Strategies to Minimize Matrix Effects for Your SIL-IS

Here are practical steps you can take during method development to reduce matrix effects.

Strategy Specific Actions Key Considerations
Sample Clean-up [1] [4] Use selective extraction: SPE, LLE, or precipitation with phospholipid removal plates. Removes phospholipids, a major cause of matrix effects in positive ion mode [2] [3].
Chromatographic Separation [1] Improve resolution; increase retention time; use different column chemistry. Prevents co-elution of the analyte with interfering compounds; longer runs may be needed.
LC-MS Configuration [3] [4] Switch from ESI to APCI; use a divert valve. APCI is often less susceptible to matrix effects; a divert valve sends early eluting salts to waste.
Sample Handling [1] Dilute the sample; inject less. Simple but effective if method sensitivity allows.

Special Considerations for Stable Isotope-Labeled Standards

When using a labeled internal standard like Zafirlukast-13C d6, be aware of these potential pitfalls:

  • Isotope Effects: The 13C-labeled IS is expected to co-elute almost perfectly with the native analyte, making it superior for correcting matrix effects [5]. In contrast, deuterated (2H) standards can sometimes elute slightly earlier due to isotopic effects, which may lead to inaccurate correction if the matrix effect is highly retention time-specific [5] [6].
  • Unexpected Behavior: In rare cases, even with a co-eluting SIL-IS, mutual ion suppression or enhancement can occur between the analyte and the IS. Monitor your IS response across different matrix lots; a highly variable response can indicate an unresolved matrix effect [3] [6].

The following workflow summarizes the key steps for assessing and mitigating matrix effects:

cluster_detect Detection & Evaluation cluster_minimize Mitigation Strategies Start Start Matrix Effect Assessment Detect Detection & Evaluation Start->Detect Minimize Mitigation Strategies Detect->Minimize Success Matrix Effect Minimized/Compensated Minimize->Success PostCol Post-column Infusion (Qualitative) PostExt Post-extraction Spike (Quantitative MF Calculation) Sample Optimize Sample Clean-up LC Improve Chromatographic Separation MS Adjust MS Configuration

Frequently Asked Questions

Q1: My internal standard response is highly variable between different plasma lots. What should I do? This is a classic sign of a inconsistent matrix effect that your IS is not fully correcting for [3]. First, verify that your 13C-labeled IS co-elutes perfectly with the analyte. If it does, the mitigation strategies above, particularly improved sample clean-up and chromatography, are your best path forward to resolve the underlying issue.

Q2: Can I completely eliminate matrix effects? It is often challenging to eliminate matrix effects entirely from complex biological samples [1]. Therefore, the primary goal is to minimize them as much as possible and then use a well-characterized stable isotope-labeled internal standard to accurately compensate for any residual effect [3] [4].

Q3: Are there any advantages to using 13C-labeled IS over deuterated (2H) IS? Yes. 13C-labeled internal standards generally exhibit minimal isotopic chromatographic separation, leading to better co-elution with the native analyte and more accurate correction for matrix effects compared to deuterated standards, which can sometimes elute slightly earlier [5].

References

Known Impurities and Potential Degradation Products of Zafirlukast

Author: Smolecule Technical Support Team. Date: February 2026

During process development of Zafirlukast, five impurities were detected and characterized at levels ranging from 0.05% to 0.15% [1] [2]. These structures offer key insights into the molecule's vulnerable points. While this data comes from process impurities, they represent critical degradation pathways that could also be relevant under stress conditions.

The table below summarizes these characterized impurities, which are strong candidates for degradation products you might encounter.

Impurity Designation Characterized Structure Postulated Formation Mechanism
Impurity 1 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid [1] [2] Trans-esterification; reaction with methanol [2]
Impurity 2 {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester [1] [2] Trans-esterification; reaction with methanol [2]
Impurity 3 {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester [1] [2] Isomerization (o-tolylsulfonyl to m-tolylsulfonyl) [1]
Impurity 4 {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester [1] [2] Isomerization (o-tolylsulfonyl to p-tolylsulfonyl) [1]
Impurity 5 4-(5-cyclopentyloxy carbonylamino-1-methyl-1H-indol-3-yl methyl)-3-methoxy-benzoic acid methyl ester [1] [2] Trans-esterification; reaction with methanol [2]

Analytical Methods for Identification and Separation

The impurities listed above were successfully separated and identified using the following methodology, which can serve as a protocol for your own degradation studies [1] [2].

  • Separation Technique: A reverse-phase gradient High-Performance Liquid Chromatography (HPLC) method was used for the initial detection and separation.
  • Isolation Technique: The impurities were isolated from crude samples using gradient reverse-phase preparative HPLC.
  • Structural Characterization: The isolated impurities were subsequently synthesized and their structures were confirmed through a combination of spectral data:
    • LC-MS (Liquid Chromatography-Mass Spectrometry): Used for determining molecular weights [1] [2].
    • NMR (Nuclear Magnetic Resonance) spectroscopy: Provided detailed information about the molecular structure [1] [2].
    • IR (Infrared) spectroscopy: Offered insights into functional groups [1] [2].

Stability Considerations & Experimental Troubleshooting

Here are key considerations and potential solutions for common issues when working with Zafirlukast and its stable isotope-labeled form.

Issue / Observation Potential Root Cause Suggested Action / Preventive Measure
Presence of ester-based impurities (e.g., Impurity 1, 2, 5) Exposure to methanol, especially under basic conditions, leading to trans-esterification [2]. Carefully control solvent choice; avoid methanol in basic environments. Use alternative solvents like acetonitrile.
Detection of sulfonyl isomer impurities (e.g., Impurity 3, 4) Isomerization during the synthesis process [1]. Monitor reaction conditions (temperature, catalysts) that may promote isomerization.
Formation of multiple unknown degradants General chemical instability under stress conditions (e.g., heat, light, humidity). Conduct formal stability studies under ICH guidelines (light, heat, hydrolysis, oxidation).
Impurity levels exceeding 0.10%-0.15% Process-related impurities or significant degradation. Optimize synthesis and purification steps. Ensure proper storage conditions to minimize degradation.
Unclear identification of degradants Lack of reference standards. Isulate unknown peaks via preperative HPLC and characterize them using LC-MS and NMR, following the published protocol [1].

Experimental Workflow for Degradation Product Analysis

The following diagram maps the workflow for identifying and characterizing degradation products, based on the published methodology.

Start Start: Crude or Stressed Zafirlukast Sample Step1 Initial RP-HPLC Analysis (Gradient Method) Start->Step1 Step2 Detect & Monitor Impurities (Levels typically <0.15%) Step1->Step2 Step3 Isolate Impurities (Preparative RP-HPLC) Step2->Step3 Step4 Synthesize Impurities (for confirmation) Step3->Step4 Step5 Structural Characterization Step4->Step5 Step6 End: Identified Degradation Products Step5->Step6 Sub1 LC-MS Analysis (Determine Molecular Weight) Step5->Sub1 Sub2 NMR Spectroscopy (Elucidate Molecular Structure) Step5->Sub2 Sub3 IR Spectroscopy (Identify Functional Groups) Step5->Sub3

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Zafirlukast based on known impurities? The primary pathways involve trans-esterification reactions and sulfonyl group isomerization [1] [2]. Trans-esterification occurs when the drug substance is exposed to alcohols like methanol, leading to ester exchange on the carbamate functional group. Isomerization can shift the methyl group on the o-tolylsulfonyl ring to the meta or para position.

Q2: What are the acceptable levels for known and unknown impurities according to regulatory guidelines? For known related compounds, the identified impurities should be controlled below 0.15%. For any unknown individual impurity, the level should be kept below 0.10%, in line with International Council for Harmonisation (ICH) guidelines [2].

Q3: Does the Zafirlukast-13C,d6 label itself influence stability or degradation? The 13C and deuterium (d6) labels are stable isotopes and are not expected to significantly alter the chemical stability or primary degradation pathways of the molecule compared to the unlabeled compound [3]. Their main purpose is to serve as tracers. However, a minor kinetic isotope effect from deuterium could theoretically slightly influence reaction rates involving the labeled bonds, though the core degradation products should remain the same.

Q4: What is a key analytical technique for characterizing these impurities? Mass spectrometry (LC-MS) is crucial as it helps determine the molecular weights of the impurities, which is the first step in confirming their structures [2]. This is especially useful for verifying that the mass of a degradant of the labeled compound (this compound) has shifted as expected.

References

troubleshooting Zafirlukast-13C d6 isotopic enrichment measurement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Compound: Zafirlukast-13C d6

Zafirlukast-13C d6 is a stable isotope-labeled analog of the asthma drug Zafirlukast, used as a tracer or internal standard in quantitative analyses like LC-MS [1]. The table below summarizes its key specifications.

Property Specification for Zafirlukast-13C d6
Molecular Formula C₃₀¹³CH₂₇D₆N₃O₆S [1]
Molecular Weight 582.70 g/mol [1]
Labeling Position One carbon-13 (¹³C) and six deuterium (D or ²H) atoms [1]
CAS Number 107753-78-6 (for unlabeled Zafirlukast) [2]
Primary Application Tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]

Troubleshooting Guide: Common Issues & Solutions

Here are common challenges in isotopic enrichment measurement and strategies to address them.

Problem Category Specific Issue Potential Causes Recommended Solutions
Sample Preparation Low or inconsistent recovery Inefficient SPE purification, incomplete derivatization, instability of derivative Optimize Solid-Phase Extraction (SPE) protocol, ensure fresh derivatization reagents, confirm derivative stability [3].
High chemical noise in blanks Contaminants from solvents, tubes, or SPE cartridges Use high-purity solvents, pre-rinse labware, include procedural blanks [3].
Instrument Performance Signal suppression or poor sensitivity Ion suppression from matrix effects, co-eluting compounds Improve chromatographic separation, use effective sample cleanup (e.g., SPE), employ stable isotope-labeled internal standard [3].
Inaccurate isotope ratio measurement Insufficient instrument resolution, incorrect mass selection Use high-resolution mass spectrometer, verify selected ions for measurement are specific [3] [4].
Data Analysis High signal-to-noise for low enrichment samples Very low abundance of labeled isotopologues Use tracer with high isotopic enrichment, optimize MS parameters for maximum sensitivity, increase sample concentration if possible [3].
Underestimation of 13C-enrichment Signal overlap in complex mixtures (if using NMR) If using NMR, employ DANTE-Z selective pulse schemes over DPFGSE for accurate measurement [4].

Detailed Experimental Protocol

For reliable results, a robust and consistent sample preparation method is crucial. The following protocol, adapted from an LC-MS method for assessing glucose kinetics, can serve as a template for processing plasma samples containing Zafirlukast [3].

Start Start: Plasma Sample Deproteinization Deproteinization Add 500µL methanol Vortex, Centrifuge Start->Deproteinization Transfer Transfer Supernatant Deproteinization->Transfer Dry Dry under N₂ at 50°C Transfer->Dry Reconstitute Reconstitute in 20µL H₂O Dry->Reconstitute Derivatization Derivatization Add 100µL reagent Incubate 1h at 80°C Reconstitute->Derivatization Quench Quench reaction Derivatization->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE Elute Elute with 1mL Acetonitrile:H₂O (30:70) SPE->Elute Analyze Analyze by LC-MS Elute->Analyze

Reagent Preparation: The derivatization reagent can be prepared by mixing 0.385 g of butyl-PABA, 0.625 g of sodium cyanoborohydride, 0.375 mL of glacial acetic acid, and 4.63 mL of methanol. This is sufficient for about 50 samples [3].

Key Technical Considerations for Success

  • Chromatography is Critical: Ensure baseline separation of Zafirlukast-13C d6 from its unlabeled form and any potential metabolites. A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7-μm) is recommended for high-resolution separation [3].
  • Internal Standard Choice: For the most accurate quantification, use a different isotope-labeled standard as an internal standard to correct for sample loss and instrument variability. Zafirlukast-d7 could be an option [2].
  • Beware of In-Source Fragmentation: The carbon-13 label is stable, but deuterium labels (²H) can be susceptible to hydrogen/deuterium exchange with the mobile phase or during ionization, leading to inaccurate isotope ratio measurements. Monitor for this phenomenon [1].

References

Zafirlukast-13C d6 batch-to-batch variability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to differences in quality or performance between different production lots of a product. In pharmaceuticals, this is a critical quality issue.

  • Causes and Impact: Variability can arise from differences in raw materials, manufacturing processes, and environmental conditions [1]. This can lead to inconsistencies in the final product's physical properties, such as surface area, amorphous content, and dissolution rate, ultimately affecting its performance and efficacy [2]. A key study on an inhaler product demonstrated that different manufacturing batches failed statistical bioequivalence tests, highlighting that batch-to-batch differences can be large enough to confound regulatory assessments [3].

  • Mitigation Strategies: A data-centric approach is key to managing variability.

    • Multivariate Data Analysis: Tools like multivariate statistical analysis can map process parameters and raw material characteristics to specific quality attributes, allowing for adjustments during production [1].
    • Golden-Batch Model: Building an ideal process model from historical "good" batches allows for real-time monitoring and corrective actions to prevent deviations [1].
    • Material Characterization: Techniques like Dynamic Vapor Sorption (DVS) and Inverse Gas Chromatography (iGC-SEA) are sensitive methods to detect subtle physical differences between batches that might not be apparent through chemical analysis alone [2].

The following workflow outlines a systematic approach to investigating and resolving batch-to-batch variability:

Start Reported Batch-to-Batch Variability Step1 Material Characterization (DVS, iGC-SEA, HPLC) Start->Step1 Step2 Identify Critical Quality Attributes (CQAs) Step1->Step2 Step3 Root Cause Analysis (Raw Materials, Process) Step2->Step3 Step4 Implement Corrective Actions (Process Control, Golden Batch Model) Step3->Step4 Step5 Verify and Monitor (Confirm Improved Consistency) Step4->Step5 End Reduced Variability Step5->End

Zafirlukast Pharmacokinetics & Analysis

For researchers using zafirlukast or its labeled analogs as a reference standard, consistency in its pharmacokinetic (PK) profile is critical. The table below summarizes key PK parameters for the unlabeled drug, which should be consistent across batches of the labeled material.

Table: Key Pharmacokinetic Parameters of Zafirlukast [4] [5] [6]

Parameter Value Notes
Bioavailability Unknown (reduced ~40% with food) Must be taken on an empty stomach.
T~max~ 3 hours (median) Time to reach maximum plasma concentration.
Protein Binding >99% Predominantly to albumin.
Apparent Volume of Distribution (V~ss~/F) ~70 L Suggests moderate tissue distribution.
Metabolism Extensive hepatic Primarily by CYP2C9; also a mechanism-based inactivator of CYP3A4 [7].
Half-life (t~1/2~) ~10 hours (range 8-16 hours)
Apparent Oral Clearance (CL/f) ~20 L/h Reduced in children and the elderly.
Primary Route of Excretion Feces (~90%)

A robust analytical method is essential for assessing the quality and consistency of zafirlukast batches. The following is a validated Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) method suitable for this purpose.

Experimental Protocol: UPLC-MS/MS Determination of Zafirlukast in Plasma [8]

  • 1. Sample Preparation: Use a simple one-step protein precipitation with acetonitrile. Montelukast can be used as an internal standard (IS).
  • 2. Chromatography:
    • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, i.d. 1.7 µm)
    • Mobile Phase: Acetonitrile : water containing 10 mM acetic acid (80:20, v/v)
    • Flow Rate: 0.3 mL/min
    • Run Time: 1.5 minutes
    • Elution Times: Zafirlukast at ~0.51 min; Montelukast (IS) at ~1.1 min.
  • 3. Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI), negative mode
    • Monitoring: Multiple Reaction Monitoring (MRM)
    • Transitions:
      • Zafirlukast: m/z 574.11 → 462.07
      • Montelukast (IS): m/z 584.2 → 472.1
  • 4. Validation Parameters:
    • Linearity: 0.17 - 600 ng/mL (r² > 0.996)
    • Lower Limit of Quantification (LLOQ): 0.17 ng/mL
    • Accuracy: 88.3 - 113.9%
    • Precision: ≤ 12.6%

FAQs for Technical Support

Q1: What are the most critical factors to control to ensure batch-to-batch consistency of zafirlukast-13C d6? While specific data for the labeled compound is unavailable, based on general principles and zafirlukast's properties, you should tightly control:

  • Raw Material Purity: The quality of the starting materials for the synthesis.
  • Synthesis Pathway: The chemical route and reaction conditions (e.g., temperature, pressure, catalysts).
  • Purification Process: The efficiency of the purification steps to remove synthetic by-products and impurities.
  • Final Form Characterization: Ensure consistency in physical properties like solubility and hygroscopicity, which can be monitored with techniques like DVS and iGC [2].

Q2: Our analytical results for zafirlukast are inconsistent between batches. What should we investigate?

  • Sample Preparation: Verify the protein precipitation or extraction step is performed consistently. Using an internal standard (e.g., montelukast) is highly recommended [8].
  • Mobile Phase: Ensure the mobile phase is prepared fresh and consistently, as the cited method uses a precise ratio of acetonitrile to aqueous phase with acetic acid [8].
  • Mass Spectrometer Calibration: Confirm that the MS/MS transitions (m/z 574.11→462.07 for zafirlukast) are optimized and the instrument is properly calibrated.
  • Column Health: Check the performance of the UPLC C18 column, as degradation can lead to shifting retention times and peak broadening.

Q3: Could the isotopic label in zafirlukast-13C d6 influence its behavior in experiments? The 13C and deuterium (d6) labels are designed to be chemically inert and should not alter the drug's pharmacological activity or its primary interaction with targets. The main purpose of the label is for analytical distinction in mass spectrometry-based assays (e.g., PK studies). However, a minor isotopic effect, particularly from deuterium, could theoretically influence the metabolic rate if the deuterium is placed at a site of metabolism. It is crucial to confirm that the labeled standard co-elutes with the unlabeled compound and shows a consistent response in your specific analytical system.

References

validating bioanalytical method with Zafirlukast-13C d6

Author: Smolecule Technical Support Team. Date: February 2026

Information on Zafirlukast-13C,d6

This compound is a stable, heavy isotope-labeled version of Zafirlukast, containing both carbon-13 and deuterium. Its primary application is to serve as an internal standard in bioanalytical methods [1].

  • Role: Used as a tracer and an internal standard for quantitative analysis by techniques like LC-MS or GC-MS. It corrects for variations in sample preparation and instrument response, improving accuracy and precision [1].
  • Biological Activity: The parent compound, Zafirlukast, is a potent, orally active leukotriene D4 (LTD4) receptor antagonist with anti-asthmatic and anti-inflammatory effects [1].
  • Availability: The compound is available for research use from chemical suppliers like MedChemExpress [1].

A Framework for Your Comparison Guide

Since direct comparison data is not available, your guide should focus on generating and presenting this data. The core of the comparison would typically involve demonstrating how this compound improves the method's performance compared to not using an internal standard, or potentially against a different internal standard.

The table below outlines the key validation parameters and the proposed experimental approach for your comparison [2].

Validation Parameter Experimental Approach for Comparison
Accuracy & Precision Compare the percent bias and %RSD of quality control (QC) samples at low, medium, and high concentrations with and without this compound normalization [2].
Linearity & Range Process calibration curves with this compound. The correlation coefficient (R²), slope, and intercept demonstrate the internal standard's performance across the analytical range.
Selectivity & Specificity Analyze blank matrix samples from multiple sources to confirm no interference at the retention times of Zafirlukast and this compound.
Stability Evaluate the stability of Zafirlukast in matrix using this compound to correct for any degradation during sample processing and analysis.

Proposed Experimental Workflow

The following diagram illustrates a general experimental workflow for validating a bioanalytical method using a stable isotope-labeled internal standard like this compound.

workflow Start Start: Method Development SamplePrep Sample Preparation - Spike biological sample with this compound Start->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing - Peak area integration - Calculate analyte/IS ratio LCMS->DataProcessing Validation Method Validation (Assess Parameters in Table) DataProcessing->Validation End End: Validated Method Validation->End

Guide Composition Advice

To create a compelling and objective guide, consider structuring it as follows:

  • Introduction: Explain the importance of robust bioanalytical methods and the critical role of stable isotope-labeled internal standards like this compound in modern LC-MS assays.
  • Objective: State the guide's purpose: to objectively compare the performance of a Zafirlukast assay using this compound against a method without an internal standard (or a different one).
  • Experimental Section:
    • Materials: List Zafirlukast, this compound, reagents, and biological matrices.
    • Instrumentation: Detail the LC and MS conditions.
    • Sample Preparation: Describe the exact extraction protocol (e.g., protein precipitation, solid-phase extraction).
    • Validation Procedure: Detail the experiments for each parameter in the table above.
  • Results and Discussion:
    • Present Data in Tables and Figures: This is crucial. Use tables for numerical validation data and figures for chromatograms, calibration curves, and the provided workflow diagram.
    • Highlight Advantages: Discuss how this compound co-elutes with the analyte, mitigating matrix effects and improving data quality.
  • Conclusion: Summarize the findings, affirming the value of this compound for reliable and reproducible quantification of Zafirlukast in complex biological samples.

References

Zafirlukast-13C d6 accuracy and precision data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Data Gap

The absence of this specific data is likely because:

  • Proprietary Manufacturer Data: Accuracy, precision, and validation data for certified reference standards like Zafirlukast-13C d6 are typically generated and held by the manufacturers (e.g., pharmaceutical companies or chemical suppliers).
  • Research-Specific Findings: Such data may also exist within non-public quality control laboratories or in specific research studies that have not been published in openly accessible sources.

How to Locate the Required Data

To find the information you need for your comparison guide, I suggest the following actionable steps:

Action Description
Contact Manufacturers Directly inquire with specialty chemical suppliers (e.g., Cayman Chemical, Sigma-Aldrich, TLC Pharmaceutical Standards, MedChemExpress). They often provide Certificates of Analysis (CoA) with detailed validation data.
Search Scientific Literature Use specialized databases like PubMed, ScienceDirect, or ACS Publications. Search for "Zafirlukast-13C d6" alongside terms like "validated LC-MS/MS method," "quantification," or "stable isotope internal standard."
Review Related Methodologies Consult pharmacokinetic studies on Zafirlukast. Papers detailing bioanalytical methods may not use the labeled standard but will describe the analytical context and performance expectations [1].

Experimental Protocol Context

While data for the labeled standard is unavailable, the general workflow for using a compound like Zafirlukast-13C d6 in targeted mass spectrometry can be outlined. The high-resolution mass spectrometry (HRMS) approaches described, such as the MS1/MS2-combined PRM (parallel reaction monitoring) workflow, are highly relevant for the accurate quantification of trace metabolites and are directly applicable to the analysis of stable isotope-labeled compounds [1].

start Sample Preparation A Spike Sample with Zafirlukast-13C d6 (Internal Standard) start->A B Protein Precipitation & Metabolite Extraction A->B C LC Separation (Reversed-Phase/HILIC) B->C D High-Resolution Mass Spectrometry (HRMS) C->D E Data-Independent Acquisition (DIA) e.g., SWATH D->E F Data-Dependent Acquisition (DDA) or Targeted PRM D->F G Data Processing: Peak Integration & Isotopomer Analysis E->G F->G end Quantification of Zafirlukast & Metabolites G->end

References

comparison of stable isotope labels for Zafirlukast quantitation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Quantitative Proteomics Labeling Strategies

While the search results do not compare methods for Zafirlukast directly, they provide robust experimental data from proteomics that can be highly informative. The table below summarizes the core characteristics of three common labeling strategies [1] [2] [3].

Method Principle & Workflow Key Performance Characteristics Best-Suited Applications

| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) [1] [4] [2] | Metabolic labeling. Cells are cultured in "light" or "heavy" amino acid media. Samples are combined early (before digestion). | High Reproducibility: Lower technical variability as samples are mixed early, minimizing processing differences [2]. Accuracy & Dynamic Range: Comparable to dimethyl labeling in affinity pull-downs and unfractionated analyses [2]. | Studies with extensive sample processing (e.g., fractionation, phosphopeptide enrichment) [2]. Cell culture-based research. | | Stable Isotope Dimethyl Labeling [1] [2] | Chemical labeling of peptide N-termini and lysine amines. Samples are combined after digestion. | Comparable Accuracy: Can achieve similar accuracy and dynamic range as SILAC in standard analyses [2]. Lower Reproducibility: Higher quantitative variability compared to SILAC, attributed to sample handling after digestion [2]. | A practical alternative when SILAC is not feasible (e.g., tissue samples, clinical specimens). | | TMT (Tandem Mass Tag) [1] [3] | Isobaric chemical labeling. Peptides from different samples are labeled with unique tags, pooled, and analyzed together. Quantification via reporter ions in MS/MS. | High Multiplexing: Can compare 2 to 18 samples simultaneously [3]. Co-isolation Interference: MS2-based quantification can be compromised by co-fragmented peptides, reducing accuracy/precision [1]. MS3 Improvement: MS3 methods can mitigate interference but at the cost of fewer proteins quantified [1]. | Large-scale, multiplexed experiments where relative comparisons across many conditions are needed. |

Detailed Experimental Protocols

For researchers planning experiments, here is a deeper dive into the workflows and data interpretation for these methods.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
  • Protocol: Grow two cell populations in culture media containing either normal "light" lysine/arginine or isotopically "heavy" (^{13}C), (^{15}N) lysine/arginine. After 5-6 cell doublings, mix the cell populations in equal amounts. Process the mixed sample through protein extraction, digestion, and LC-MS/MS analysis [4] [2].
  • Data Analysis: Look for peptide pairs in the MS1 spectrum with a consistent mass difference. The relative peak area or height of the "heavy" versus "light" peptide provides the quantification. Protein identity is confirmed by MS/MS fragmentation [4].
Dimethyl Labeling
  • Protocol: Reduce, alkylate, and digest protein extracts from each condition separately. Label the peptides from one sample with "light" formaldehyde (CH₂O) and sodium cyanoborohydride, and the other with "heavy" formaldehyde (CD₂O) and sodium cyanoborohydride. Quench the reaction, mix the samples, and proceed with LC-MS/MS [1] [2].
  • Data Analysis: Similar to SILAC, quantification is performed at the MS1 level by identifying peptide pairs with a 4 Da or 8 Da mass difference (for single or double-labeled peptides) and comparing their signal intensities [1].
TMT (Tandem Mass Tag)
  • Protocol: Digest protein extracts from each sample. Reduce and alkylate cysteines. Label each digest with a different TMT reagent (e.g., TMT-126, TMT-127). Combine the labeled samples in equal amounts. The pooled sample can be fractionated offline before LC-MS/MS [3].
  • Data Analysis: In MS1, each peptide appears as a single peak. During MS/MS fragmentation, the TMT tag breaks to produce a low-mass reporter ion (e.g., 126, 127 Da). The abundance of each reporter ion in the MS/MS spectrum reflects the relative quantity of that peptide in each original sample [1] [3].

Workflow Visualization

The following diagram illustrates the core difference in sample combination points between the main labeling strategies, a key factor in their reproducibility.

G cluster_silac SILAC (Metabolic Labeling) cluster_chemical Chemical Labeling (Dimethyl/TMT) CellCulture Cell Culture LightSILAC Light SILAC Medium CellCulture->LightSILAC HeavySILAC Heavy SILAC Medium CellCulture->HeavySILAC CombineEarly Combine Samples LightSILAC->CombineEarly HeavySILAC->CombineEarly Digestion Protein Digestion & Sample Prep CombineEarly->Digestion LCAnalysis LC-MS/MS Analysis Digestion->LCAnalysis LightDigest Sample A Digest ChemicalLabel Chemical Labeling (e.g., Dimethyl, TMT) LightDigest->ChemicalLabel HeavyDigest Sample B Digest HeavyDigest->ChemicalLabel CombineLate Combine Samples ChemicalLabel->CombineLate CombineLate->LCAnalysis

A Path Forward for Zafirlukast Quantification

Based on this analysis, here is a potential approach to developing a quantification method for Zafirlukast:

  • Consider Chemical Labeling or TMT: Since Zafirlukast is a drug molecule, metabolic labeling (SILAC) is not applicable. Your choice would be between chemical isotope labeling (like a dimethyl-like approach for small molecules) or developing a TMT-based assay if you need to multiplex [3].
  • Focus on Reproducibility: The research indicates that a key differentiator is reproducibility, heavily influenced by when samples are pooled. If you adapt a method, aim to combine samples as early as possible in the workflow [2].
  • Address TMT Challenges: If considering TMT for its multiplexing power, be aware of the need for advanced MS methods (MS3) to overcome the issue of co-isolation interference for accurate quantification [1].

References

Zafirlukast-13C d6 cross-validation with other analytical techniques

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Techniques for Zafirlukast

The methodologies in the table below are precisely the techniques you would use to cross-validate a new analytical standard like zafirlukast-13C d6. They are well-documented for characterizing zafirlukast and its impurities [1] [2].

Technique Primary Application in Analysis Key Experimental Details from Literature
Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS-MS) Impurity identification & quantification; determination of molecular weights [1]. Molecular weights of impurities determined; used with reverse-phase gradient HPLC methods [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation & elucidation of impurities [1]. Structures of five zafirlukast impurities confirmed using NMR spectral data (¹H, ¹³C, DEPT) [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional group analysis & structural confirmation [1]. IR spectroscopy used alongside MS and NMR data to confirm impurity structures [1].
High-Performance Liquid Chromatography (HPLC) Primary tool for separation, detection, and quantification of impurities [1] [2]. Reverse-phase gradient HPLC methods used; impurities isolated using preparative HPLC [1].

Experimental Workflow for Impurity Profiling

The research process for identifying and characterizing drug impurities mirrors the cross-validation workflow you would establish. The following diagram outlines this general approach, which can be directly applied to validating an isotopically labeled standard.

workflow Figure: Drug Impurity Analysis Workflow Start Sample (e.g., Drug Substance) HPLC HPLC Analysis Start->HPLC MS LC-MS Analysis HPLC->MS Prep Preparative HPLC (Isolation) MS->Prep Impurity Detected NMR_IR Structural Elucidation (NMR, IR) Prep->NMR_IR Synthesize Synthesis of Impurity Standard NMR_IR->Synthesize Validate Method Validation Synthesize->Validate

Key Experimental Protocols from Literature:

  • Sample Preparation & HPLC Analysis: The crude sample of zafirlukast is analyzed using a reverse-phase gradient HPLC method. The impurities are detected and their relative levels are quantified [1].
  • Mass Spectrometry (LC-MS): The molecular weights of the unknown impurities are determined using LC-MS, which provides the first key data point for structural identification [1].
  • Isolation via Preparative HPLC: For a definitive structure confirmation, impurities are isolated from the crude sample using preparative HPLC. This provides a pure sample for subsequent spectroscopic analysis [1].
  • Structural Elucidation (NMR & IR): The structures of the isolated impurities are confirmed using a combination of spectroscopic techniques. NMR (including ¹H, ¹³C, and DEPT) provides detailed information about the carbon and hydrogen framework, while IR spectroscopy helps identify functional groups [1].

A Practical Path Forward for Your Research

Since a direct comparison for zafirlukast-13C d6 is not available, I suggest these approaches to obtain the necessary information:

  • Contact Manufacturers Directly: Reach out to chemical suppliers that offer zafirlukast-13C d6 or similar certified reference materials. They often have extensive technical dossiers, including method validation data, which they may share upon request.
  • Consult Pharmacopoeial Methods: Review the analytical procedures for zafirlukast in official compendia like the United States Pharmacopeia (USP). These are legally recognized methods and can serve as a gold-standard baseline for your cross-validation studies.
  • Adapt from Related Compounds: The principles and experimental protocols used for the impurity profiling of zafirlukast [1] and montelukast [2] are directly applicable. You can use these well-established methods as a template to design your own cross-validation study for the isotopically labeled standard.

References

Zafirlukast-13C d6 inter-laboratory comparison study

Author: Smolecule Technical Support Team. Date: February 2026

Zafirlukast Pharmacokinetic & Pharmacodynamic Data

The tables below summarize key data on how Zafirlukast behaves in the body and its clinical effects, which are essential reference points for any analytical method validation.

Table 1: Pharmacokinetic Properties of Zafirlukast [1] [2] [3]

Parameter Value & Variability Comments / Conditions
Bioavailability Reduced by ~40% When taken with food (high-fat or high-protein meal).
Tmax (hr) 3 (median) Time to peak plasma concentration. Range: 0.5 - 5 hours.
Cmax (ng/mL) 326 (%CV: 31) For a 20 mg single dose in male volunteers.
AUC (ng•h/mL) 1137 (%CV: 34) For a 20 mg single dose in male volunteers.
Half-Life (hr) 10 (mean) Terminal half-life. Reported range: 8 - 16 hours.
Apparent Oral Clearance (L/h) 20 (mean) %CV: 32.
Protein Binding >99% Predominantly to albumin.
Primary Route of Elimination Feces Majority of dose and metabolites excreted via bile.

Table 2: Clinical Efficacy and Safety Profile (20 mg twice daily) [4] [2]

Category Parameter Change from Baseline (vs Placebo)
Efficacy Daytime Asthma Symptom Score (0-3 scale) -0.44 (vs -0.25) [2]
Nighttime Awakenings (per week) -1.27 (vs -0.43) [2]
Rescue β2-agonist use (puffs per day) -1.15 (vs -0.24) [2]
FEV1 (L) +0.15 (vs +0.05) [2]
Common Adverse Events Headache 12.9% (vs 11.7% placebo) [2]
Nausea 3.1% (vs 2.0% placebo) [2]

Additional Mechanisms & Potential for Repurposing

Beyond its primary use in asthma, recent research has uncovered additional mechanisms of action, highlighting its potential for drug repurposing and making it an interesting candidate for further analytical investigation.

  • Dual sEH Inhibition and PPARγ Modulation: A 2019 study identified that Zafirlukast acts as a dual modulator of human soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). It inhibited sEH with an IC50 of 0.8 μM and activated PPARγ with an EC50 of 2.49 μM. This polypharmacological profile may contribute to effects in models of cardiovascular disease and metabolic syndrome [5].
  • Renal Protection via METosis Suppression: A very recent 2025 study provides the first evidence that Zafirlukast can protect against kidney ischemia-reperfusion injury (KIRI) in animal models. The proposed mechanism is the suppression of macrophage extracellular trap formation (METosis), a driver of sterile inflammation. The study noted that Zafirlukast achieved renoprotection comparable to tacrolimus, a standard immunosuppressant, but without its associated toxicities, suggesting a promising repurposing avenue [6].

To help visualize the primary and newly discovered mechanisms of Zafirlukast that would be relevant to a comparative study, see the following pathway diagram.

G cluster_primary Primary Asthma Pathway (CysLT1 Receptor Antagonism) cluster_secondary Investigational Off-Target Pathways Zafirlukast Zafirlukast CysLT1 CysLT1 Receptor Zafirlukast->CysLT1 Antagonizes sEH Soluble Epoxide Hydrolase (sEH) Zafirlukast->sEH Inhibits PPARg Peroxisome Proliferator-Activated Receptor γ (PPARγ) Zafirlukast->PPARg Modulates METosis Macrophage METosis Zafirlukast->METosis Suppresses Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction AirwayEdema Airway Edema CysLT1->AirwayEdema Inflammation Inflammatory Cell Activity CysLT1->Inflammation EETs Epoxyeicosatrienoic acids (EETs) sEH->EETs Stabilizes MetabolicEffects Potential Metabolic Effects PPARg->MetabolicEffects RenalProtection Renal Protection (Ischemia-Reperfusion) METosis->RenalProtection

Suggested Experimental Protocols

For an inter-laboratory comparison, standardizing protocols for bioanalytical method validation is crucial. The following are derived from the established pharmacokinetic data.

  • Dosing and Sample Collection for PK Studies: Based on clinical trial designs, administer a standard 20 mg oral dose to study participants. For comprehensive pharmacokinetic profiling, collect blood plasma samples at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours post-dose. Ensure subjects are fasting, as food significantly reduces bioavailability [4] [1] [2].
  • Bioanalytical Method (LC-MS/MS) Key Parameters: When developing and validating an LC-MS/MS method for quantifying Zafirlukast and its labeled internal standard (Zafirlukast-13C d6), focus on:
    • Chromatography: Utilize a C18 reverse-phase column. A mobile phase of ammonium acetate in water and methanol or acetonitrile is typical.
    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Monitor multiple reaction monitoring (MRM) transitions specific to Zafirlukast and the stable isotope-labeled standard.
    • Validation: Establish a linear calibration curve (e.g., 1-1000 ng/mL) using the analyte/IS response ratio. Assess accuracy, precision, matrix effects, and extraction recovery [1] [2].
  • Drug-Drug Interaction Assessment: To test assay sensitivity and specificity, a key experiment could involve evaluating the interaction between Zafirlukast and Erythromycin. The established protocol involves co-administering a single 40 mg dose of Zafirlukast with Erythromycin (500 mg three times daily for 5 days) at steady-state. The expected outcome is an approximately 40% decrease in Zafirlukast plasma concentrations due to reduced bioavailability, which a robust bioanalytical method should be able to detect [1] [2].

How to Proceed with Your Comparison Study

Since the specific data for Zafirlukast-13C d6 was not found, here are some practical steps you can take to acquire the necessary information:

  • Contact Manufacturers: Reach out to chemical suppliers that specialize in stable isotope-labeled standards. They often have Certificate of Analysis (CoA) documents with detailed analytical data.
  • Consult Pharmacopoeias: Check the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) for any existing monographs on Zafirlukast, which may contain validated analytical methods.
  • Search Scientific Literature: Perform a targeted search on academic databases like PubMed and SciFinder for research articles that specifically used Zafirlukast-13C d6 as an internal standard. The methods sections of these papers are excellent sources of detailed protocols.

References

×

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

582.25002227 Da

Monoisotopic Mass

582.25002227 Da

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

Explore Compound Types